2-(3,5-Dimethylbenzoyl)pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
(3,5-dimethylphenyl)-pyridin-2-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO/c1-10-7-11(2)9-12(8-10)14(16)13-5-3-4-6-15-13/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MINQHLNZZSZGRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)C2=CC=CC=N2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10642031 | |
| Record name | (3,5-Dimethylphenyl)(pyridin-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10642031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898780-54-6 | |
| Record name | (3,5-Dimethylphenyl)-2-pyridinylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898780-54-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3,5-Dimethylphenyl)(pyridin-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10642031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 2-(3,5-Dimethylbenzoyl)pyridine
Introduction: The Significance of Aroylpyridine Scaffolds
Aroylpyridines represent a pivotal class of heterocyclic ketones that serve as versatile building blocks in medicinal chemistry and materials science. Their unique structural motif, featuring a pyridine ring linked to an aryl group through a carbonyl bridge, imparts a distinct electronic and steric profile. This arrangement facilitates a wide range of chemical transformations and biological interactions, making them valuable precursors for novel therapeutic agents and functional materials. The substituted derivatives, such as 2-(3,5-Dimethylbenzoyl)pyridine, offer nuanced properties that can be exploited for targeted applications. The introduction of methyl groups on the benzoyl moiety can influence the molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. This guide provides a comprehensive overview of a robust synthetic route to 2-(3,5-Dimethylbenzoyl)pyridine and a detailed analysis of its structural characterization.
Strategic Approach to Synthesis: A Grignard-Based Protocol
The synthesis of 2-(3,5-Dimethylbenzoyl)pyridine can be efficiently achieved through a Grignard reaction, a classic and reliable method for carbon-carbon bond formation. This approach involves the nucleophilic addition of an organomagnesium halide to a nitrile, followed by acidic hydrolysis to yield the desired ketone. The chosen strategy leverages the commercially available starting materials, 3,5-dimethylbromobenzene and 2-cyanopyridine, to construct the target molecule.
Reaction Mechanism: A Step-by-Step Visualization
The Grignard reaction proceeds through a well-established mechanism. Initially, 3,5-dimethylphenylmagnesium bromide is prepared by reacting 3,5-dimethylbromobenzene with magnesium metal in an anhydrous ether solvent. This organometallic species then acts as a potent nucleophile, attacking the electrophilic carbon of the nitrile group in 2-cyanopyridine. This addition forms a magnesium salt of an imine, which upon acidic workup, hydrolyzes to the corresponding ketone, 2-(3,5-Dimethylbenzoyl)pyridine.
Caption: The reaction mechanism for the synthesis of 2-(3,5-Dimethylbenzoyl)pyridine via a Grignard reaction.
Experimental Protocol: A Detailed Walkthrough
This protocol provides a step-by-step guide for the synthesis of 2-(3,5-Dimethylbenzoyl)pyridine, with an emphasis on safety and reproducibility.
Materials and Reagents:
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity |
| 3,5-Dimethylbromobenzene | C₈H₉Br | 185.06 | 10.0 g (54.0 mmol) |
| Magnesium turnings | Mg | 24.31 | 1.45 g (59.4 mmol) |
| Iodine | I₂ | 253.81 | 1 crystal |
| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | 100 mL |
| 2-Cyanopyridine | C₆H₄N₂ | 104.11 | 5.62 g (54.0 mmol) |
| 3 M Hydrochloric Acid | HCl | 36.46 | As needed for workup |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | As needed for workup |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed for drying |
| Diethyl Ether (for extraction) | (C₂H₅)₂O | 74.12 | As needed |
| Hexane (for chromatography) | C₆H₁₄ | 86.18 | As needed |
| Ethyl Acetate (for chromatography) | C₄H₈O₂ | 88.11 | As needed |
Procedure:
-
Preparation of the Grignard Reagent:
-
All glassware must be oven-dried and assembled while hot under an inert atmosphere (nitrogen or argon) to exclude moisture.[1]
-
In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place the magnesium turnings and a crystal of iodine.
-
In the dropping funnel, prepare a solution of 3,5-dimethylbromobenzene in 20 mL of anhydrous diethyl ether.
-
Add a small portion of the bromide solution to the magnesium turnings. The reaction is initiated, as indicated by a color change and gentle refluxing. If the reaction does not start, gentle warming with a heat gun may be necessary.[2]
-
Once the reaction has started, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent. The solution should appear grayish and cloudy.
-
-
Reaction with 2-Cyanopyridine:
-
Cool the Grignard reagent solution to 0 °C using an ice bath.
-
Dissolve 2-cyanopyridine in 30 mL of anhydrous diethyl ether and add this solution to the dropping funnel.
-
Add the 2-cyanopyridine solution dropwise to the stirred Grignard reagent at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture in an ice bath and slowly quench it by the dropwise addition of 3 M hydrochloric acid until the solution is acidic.
-
Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure 2-(3,5-Dimethylbenzoyl)pyridine.
-
Safety Precautions:
-
Grignard reagents are highly reactive and pyrophoric. All operations must be conducted under an inert atmosphere and in the absence of water.
-
Diethyl ether is extremely flammable. Work in a well-ventilated fume hood and avoid any sources of ignition.
-
3,5-Dimethylbromobenzene and 2-cyanopyridine are toxic and should be handled with appropriate personal protective equipment (gloves, safety glasses, lab coat).[3][4][5][6][7]
Comprehensive Characterization of 2-(3,5-Dimethylbenzoyl)pyridine
The structural elucidation and purity assessment of the synthesized compound are performed using a combination of spectroscopic and chromatographic techniques.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the structure of organic molecules in solution.
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.75 | d | 1H | H6' (Pyridine) |
| ~8.00 | d | 1H | H3' (Pyridine) |
| ~7.90 | t | 1H | H4' (Pyridine) |
| ~7.50 | s | 2H | H2, H6 (Benzoyl) |
| ~7.45 | t | 1H | H5' (Pyridine) |
| ~7.20 | s | 1H | H4 (Benzoyl) |
| ~2.35 | s | 6H | 2 x CH₃ |
Justification: The chemical shifts are predicted based on the known spectrum of 2-benzoylpyridine[8] and the expected electronic effects of the two methyl groups on the benzoyl ring. The pyridine protons (H3', H4', H5', H6') will exhibit characteristic downfield shifts due to the electron-withdrawing nature of the nitrogen atom and the carbonyl group. The protons on the dimethylbenzoyl ring (H2, H4, H6) will appear in the aromatic region, with the two equivalent protons at the 2 and 6 positions appearing as a singlet, and the proton at the 4 position as another singlet. The six protons of the two methyl groups will give rise to a sharp singlet at approximately 2.35 ppm.
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~195.0 | C=O (Ketone) |
| ~155.0 | C2' (Pyridine) |
| ~149.0 | C6' (Pyridine) |
| ~138.0 | C3, C5 (Benzoyl) |
| ~137.0 | C4' (Pyridine) |
| ~136.0 | C1 (Benzoyl) |
| ~135.0 | C4 (Benzoyl) |
| ~127.0 | C2, C6 (Benzoyl) |
| ~126.0 | C5' (Pyridine) |
| ~124.0 | C3' (Pyridine) |
| ~21.0 | 2 x CH₃ |
Justification: The predicted chemical shifts are based on the known spectrum of 2-benzoylpyridine and standard chemical shift tables for substituted benzenes.[9][10][11] The carbonyl carbon is expected to have the most downfield shift. The carbons of the pyridine ring will appear in the aromatic region, with their specific shifts influenced by the position relative to the nitrogen and the benzoyl substituent. The quaternary carbons of the benzoyl ring (C1, C3, C5) will be identifiable, as will the protonated carbons (C2, C4, C6). The two equivalent methyl carbons will appear as a single peak in the aliphatic region.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.
Predicted IR Absorption Bands (KBr pellet, cm⁻¹):
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3060 | Medium | Aromatic C-H stretch |
| ~2920 | Medium | Aliphatic C-H stretch |
| ~1670 | Strong | C=O stretch (aromatic ketone) |
| ~1580, ~1470 | Medium-Strong | C=C stretch (aromatic rings) |
| ~1280 | Strong | C-C-C stretch (ketone) |
Justification: The most characteristic peak will be the strong absorption of the carbonyl (C=O) group, expected around 1670 cm⁻¹ due to conjugation with both the pyridine and the dimethylphenyl rings.[12][13][14][15] The aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while the aliphatic C-H stretching from the methyl groups will be just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic rings will be observed in the 1600-1450 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Predicted Mass Spectrum (Electron Ionization):
| m/z | Predicted Fragment |
| 211 | [M]⁺ (Molecular Ion) |
| 183 | [M - CO]⁺ |
| 119 | [C₈H₉O]⁺ (Dimethylbenzoyl cation) |
| 105 | [C₇H₅O]⁺ (Benzoyl cation, from rearrangement) |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
| 78 | [C₅H₄N]⁺ (Pyridyl cation) |
Justification: The molecular ion peak [M]⁺ is expected at m/z 211, corresponding to the molecular weight of 2-(3,5-Dimethylbenzoyl)pyridine. A common fragmentation pathway for ketones is the alpha-cleavage, which would lead to the formation of the dimethylbenzoyl cation at m/z 119 and the pyridyl radical (not observed), or the pyridyl cation at m/z 78 and the dimethylbenzoyl radical.[16][17] Loss of a neutral carbon monoxide molecule from the molecular ion could result in a peak at m/z 183. Further fragmentation of the dimethylbenzoyl cation can lead to the formation of the tropylium ion at m/z 91.
Chromatographic Purity Assessment
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be used to determine the purity of the final product. A single, sharp peak in the chromatogram would indicate a high degree of purity.
Conclusion and Future Directions
This guide has outlined a comprehensive and reliable methodology for the synthesis and characterization of 2-(3,5-Dimethylbenzoyl)pyridine. The described Grignard-based synthesis provides an efficient route to this valuable aroylpyridine derivative. The detailed characterization protocol, including predicted spectroscopic data, serves as a robust framework for the structural verification and purity assessment of the synthesized compound. The availability of this and other substituted aroylpyridines opens up avenues for further research in drug discovery and materials science, where fine-tuning of molecular properties is crucial for achieving desired functionalities.
References
-
PubChem. 2-Benzoylpyridine. National Center for Biotechnology Information. [Link]
-
Chemistry LibreTexts. 19.14: Spectroscopy of Aldehydes and Ketones. [Link]
-
Lee, C. H., & Lee, J. Y. (1995). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical biochemistry, 230(2), 262–267. [Link]
-
American Chemical Society. Grignard Reaction. [Link]
- Webb, T. R. (1985). Regioselective synthesis of 2‐substituted pyridines via grignard addition to 1‐(alkoxycarboxy)pyridinium salts.
-
UCLA Chemistry. IR Spectroscopy Tutorial: Ketones. [Link]
-
PubChem. Benzene, 1-bromo-3,5-dimethyl-. National Center for Biotechnology Information. [Link]
- Gao, F., Jiao, K., Ding, Z., & Song, H. (1987). Studies on the reaction of 3-cyanopyridine with grignard reagents. Acta Chimica Sinica, 45(9), 922-925.
-
Quora. What are Grignard reagent preparation precautions during preparation?. [Link]
-
Organic Chemistry Lab. Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. YouTube. [Link]
-
Chemistry LibreTexts. 7: The Grignard Reaction (Experiment). [Link]
-
2 - Safety Data Sheet. [Link]
-
Laboratory Safety Standard Operating Procedure (SOP) for the use of hazardous materials or equipment. [Link]
-
Spectroscopy Online. The Carbonyl Group, Part I: Introduction. [Link]
- Google Patents.
-
Wang, Z., Zhang, D., & Zhang, S. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules (Basel, Switzerland), 28(18), 6537. [Link]
-
Organic Chemistry Portal. Pyridine synthesis. [Link]
-
Problems in Chemistry. Mass Spectrometry Part 6 - Fragmentation in Ketones. YouTube. [Link]
-
Chemistry LibreTexts. 5.2: Practical Considerations, Procedural Changes, Safety Tips. [Link]
-
Schnyder, A. (2012). Grignard-reagent formation in Multi-product facilities ‒ not an easy task!. Schnyder Chemsafety. [Link]
-
Carbonyl - compounds - IR - spectroscopy. [Link]
-
Gable, K. P. 13C NMR Chemical Shift. Oregon State University. [Link]
-
Truman State University. The Grignard Reaction: Triphenylmethanol from Bromobenzene and Methyl Benzoate. [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
-
Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]
-
Schnyder, A., & Meyer, T. (2014). Safety aspects of the process control of Grignard reactions. Organic Process Research & Development, 18(11), 1417-1424. [Link]
- Katritzky, A. R., Scriven, E. F. V., Majumder, S., Tu, H., Vakulenko, A. V., Akhmedov, N. G., & Murugan, R. (2005).
-
Experiment 12: Grignard Synthesis of Triphenylmethanol. [Link]
-
ChemistNate. Mass Spectrometry: Alpha Cleavage of Ketones. YouTube. [Link]
-
New Jersey Department of Health. Hazardous Substance Fact Sheet: Bromobenzene. [Link]
-
Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]
-
Compound Interest. A guide to 13c nmr chemical shift values. [Link]
-
University College London. Chemical shifts. [Link]
-
CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. [Link]
-
Supporting Information: Aerobic CN Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. [Link]
-
Supporting Information: Direct N-Cyclopropylation of Secondary Acyclic Amides Promoted by Copper. The Royal Society of Chemistry. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemlab.truman.edu [chemlab.truman.edu]
- 3. fishersci.com [fishersci.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. fishersci.com [fishersci.com]
- 6. dcfinechemicals.com [dcfinechemicals.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. 2-Benzoylpyridine(91-02-1) 1H NMR spectrum [chemicalbook.com]
- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. compoundchem.com [compoundchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. spectroscopyonline.com [spectroscopyonline.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. m.youtube.com [m.youtube.com]
An In-Depth Technical Guide to the Infrared Spectroscopy of 2-(3,5-Dimethylbenzoyl)pyridine
Introduction: The Vibrational Signature of a Key Synthetic Intermediate
2-(3,5-Dimethylbenzoyl)pyridine stands as a molecule of significant interest within synthetic chemistry and drug development. Its structure, featuring a pyridine ring linked to a substituted benzoyl moiety, presents a unique combination of functional groups that are crucial for its reactivity and potential biological activity. Characterizing this compound with precision is paramount for quality control, reaction monitoring, and structural elucidation.
Infrared (IR) spectroscopy provides a powerful, non-destructive technique to probe the molecular vibrations of 2-(3,5-Dimethylbenzoyl)pyridine. By analyzing the absorption of infrared radiation at specific frequencies, we can identify the key functional groups and gain insights into the molecule's structural integrity. This guide offers a comprehensive exploration of the theoretical and practical aspects of acquiring and interpreting the infrared spectrum of this compound, designed for researchers and professionals who require a robust analytical methodology.
Molecular Structure and Expected Vibrational Modes
To effectively interpret the IR spectrum, we must first understand the molecular structure and predict the vibrational modes associated with its constituent parts. The structure of 2-(3,5-Dimethylbenzoyl)pyridine incorporates three key regions: the carbonyl bridge, the pyridine ring, and the 3,5-disubstituted benzene ring.
Caption: Experimental workflow for FT-IR analysis using the KBr pellet method.
Step-by-Step Methodology
-
Materials Preparation:
-
Use spectroscopy-grade KBr powder. Dry it in an oven at ~110°C for at least 2 hours and store it in a desiccator. This step is critical to remove adsorbed water, which shows a broad absorption around 3400 cm⁻¹ and a sharp bend at ~1640 cm⁻¹.
-
Ensure the 2-(3,5-Dimethylbenzoyl)pyridine sample is dry and free of solvent residues.
-
-
Sample Grinding and Mixing:
-
Weigh approximately 100-150 mg of dry KBr powder.
-
In a clean agate mortar and pestle, grind the KBr to a fine, consistent powder. This reduces particle size to minimize scattering.
-
Add 1-2 mg of the analyte to the KBr powder. The optimal sample-to-KBr ratio is typically around 1:100. An excess of sample will lead to total absorption (flat-topped peaks), while too little will result in a poor signal-to-noise ratio.
-
Gently but thoroughly grind the mixture for 2-3 minutes to ensure homogeneous dispersion of the sample within the KBr matrix.
-
-
Instrument Preparation & Background Scan:
-
Ensure the FT-IR spectrometer's sample compartment is purged with dry air or nitrogen to reduce atmospheric interference from water vapor and carbon dioxide (CO₂ shows sharp bands around 2350 cm⁻¹).
-
Acquire a background spectrum. This scan measures the instrument's response, including the contribution of any atmospheric gases. This background is a critical reference that will be automatically subtracted from the sample spectrum. A clean background is the foundation of a trustworthy result.
-
-
Pellet Pressing:
-
Transfer a portion of the sample-KBr mixture into a pellet press die.
-
Place the die under a hydraulic press and apply a pressure of 7-8 tons for approximately 2 minutes.
-
Carefully release the pressure and extract the die. A high-quality pellet should be thin and transparent or translucent. Opaque or cloudy pellets indicate poor grinding, excessive moisture, or insufficient pressure, and will result in a sloping baseline and poor-quality data.
-
-
Sample Spectrum Acquisition:
-
Mount the KBr pellet in the spectrometer's sample holder.
-
Acquire the sample spectrum. Typically, co-adding 16 to 32 scans is sufficient to achieve an excellent signal-to-noise ratio. Set the resolution to 4 cm⁻¹ for routine analysis.
-
-
Data Processing and Interpretation:
-
The resulting spectrum should be automatically ratioed against the background, yielding a transmittance or absorbance spectrum of the pure analyte.
-
Perform a baseline correction if necessary to ensure all peaks originate from zero absorbance.
-
Label the significant peaks and compare their positions to the expected values in the table above to confirm the identity and purity of the compound.
-
Conclusion and Applications
Infrared spectroscopy is an indispensable tool for the routine analysis of 2-(3,5-Dimethylbenzoyl)pyridine. By understanding the theoretical basis of its vibrational modes and employing a meticulous, self-validating experimental protocol, researchers can rapidly and reliably confirm the presence of key functional groups, verify the compound's identity, and assess its purity. The distinct carbonyl absorption, coupled with the characteristic bands of the substituted aromatic and pyridine rings, provides a unique spectral fingerprint. This analytical rigor is fundamental in a research and development setting, ensuring the quality of synthetic intermediates and contributing to the successful progression of drug discovery pipelines.
References
-
Spectroscopy Online. (2017). The Carbonyl Group, Part I: Introduction. Available at: [Link]
-
Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]
-
Elixir International Journal. (2012). FT-IR and FT-Raman Spectra, Normal Coordinate Analysis and Quantum Chemical Computations of Pyridine-2,6-dicarbonyl Dichloride. Available at: [Link]
-
Uniwersytet Jagielloński. (n.d.). Carbonyl - compounds - IR - spectroscopy. Available at: [Link]
-
University of California, Los Angeles. (n.d.). IR Absorption Table. Available at: [Link]
-
Chemistry LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones. Available at: [Link]
-
University of Arizona. (n.d.). IR Spectroscopy Tutorial: Ketones. Available at: [Link]
-
ResearchGate. (2025). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Available at: [Link]
-
Oregon State University. (2018). The C=O Stretch. Available at: [Link]
An In-depth Technical Guide to 2-(3,5-Dimethylbenzoyl)pyridine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(3,5-Dimethylbenzoyl)pyridine is a heterocyclic aromatic ketone of significant interest in medicinal chemistry and materials science. Its structure, which combines a pyridine ring with a dimethyl-substituted benzoyl group, offers a unique scaffold for the development of novel therapeutic agents and functional materials. The pyridine moiety, a common feature in many pharmaceuticals, can influence the molecule's solubility, basicity, and ability to interact with biological targets. The dimethylbenzoyl portion provides a lipophilic domain and specific steric and electronic properties that can be fine-tuned to optimize molecular interactions.
This technical guide provides a comprehensive overview of the physical and chemical properties of 2-(3,5-Dimethylbenzoyl)pyridine, outlines a plausible synthetic route and analytical characterization methods, and discusses its potential applications, particularly in the realm of drug discovery. As specific experimental data for this compound is limited in the public domain, this guide leverages data from closely related structural isomers and analogs to provide a well-rounded and scientifically grounded perspective.
Molecular Structure and Identifiers
The foundational step in understanding any chemical entity is to define its structure and key identifiers.
Molecular Structure:
Caption: 2D structure of 2-(3,5-Dimethylbenzoyl)pyridine.
Chemical Identifiers:
| Identifier | Value |
| IUPAC Name | (3,5-Dimethylphenyl)(pyridin-2-yl)methanone |
| Molecular Formula | C₁₄H₁₃NO |
| Molecular Weight | 211.26 g/mol |
| Canonical SMILES | Cc1cc(cc(c1)C)C(=O)c2ccccn2 |
| InChI | InChI=1S/C14H13NO/c1-10-7-11(2)9-13(8-10)14(16)12-5-3-4-6-15-12/h3-9H,1-2H3 |
Physicochemical Properties
| Property | 2-Benzoylpyridine (Experimental)[1][2][3][4][5] | 2-(2,3-Dimethylbenzoyl)pyridine (Computed)[6] | 2-(3,5-Dimethylbenzoyl)pyridine (Predicted) |
| Melting Point | 41-43 °C[2][4] | - | Likely a low-melting solid or oil |
| Boiling Point | 317 °C[2][4] | - | > 300 °C |
| Density | 1.556 g/cm³[2][4] | - | ~1.1 - 1.2 g/cm³ |
| logP | 1.88[2] | 3.3 | ~3.0 - 3.5 |
| Solubility | Insoluble in water; soluble in organic solvents like chloroform and methanol.[2][3][4] | - | Expected to be poorly soluble in water and soluble in common organic solvents. |
| pKa (of conjugate acid) | 2.90 (Predicted)[2][4] | - | ~3.0 |
Expert Insights: The addition of two methyl groups to the benzoyl ring, as in 2-(3,5-Dimethylbenzoyl)pyridine, is expected to increase its lipophilicity (higher logP) compared to the parent 2-benzoylpyridine. This increased lipophilicity can have significant implications for its pharmacokinetic properties in drug development, potentially affecting absorption, distribution, metabolism, and excretion (ADME). The melting point is predicted to be a low-melting solid or potentially an oil at room temperature, a common characteristic for asymmetrically substituted aromatic ketones.
Proposed Synthesis and Characterization
A plausible and efficient method for the synthesis of 2-(3,5-Dimethylbenzoyl)pyridine is through a Friedel-Crafts acylation reaction.
Synthetic Workflow:
Caption: Proposed synthetic workflow for 2-(3,5-Dimethylbenzoyl)pyridine.
Detailed Experimental Protocol:
-
Reaction Setup: To a stirred solution of anhydrous aluminum chloride (1.2 equivalents) in an inert solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) under a nitrogen atmosphere at 0 °C, add 3,5-dimethylbenzoyl chloride (1.0 equivalent) dropwise.
-
Addition of Pyridine: After stirring for 15-20 minutes, add pyridine (1.5 equivalents) to the reaction mixture slowly, maintaining the temperature at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is carefully poured into a beaker of crushed ice and concentrated hydrochloric acid. The aqueous layer is then basified with a saturated sodium bicarbonate solution or sodium hydroxide solution until a pH of 8-9 is reached.
-
Extraction: The aqueous layer is extracted three times with an organic solvent like ethyl acetate or DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-(3,5-Dimethylbenzoyl)pyridine.
Causality Behind Experimental Choices:
-
Lewis Acid: Aluminum chloride is a classic and effective Lewis acid for promoting Friedel-Crafts acylation by activating the acyl chloride.
-
Inert Solvent: Anhydrous and non-protic solvents like DCM or DCE are crucial to prevent the deactivation of the Lewis acid.
-
Temperature Control: The initial low temperature is important to control the exothermic nature of the reaction and to minimize side reactions.
-
Aqueous Work-up: The acidic work-up protonates the pyridine nitrogen, making it water-soluble and aiding in the separation from non-basic impurities. Subsequent basification deprotonates the product, allowing its extraction into an organic solvent.
Analytical Characterization:
The identity and purity of the synthesized 2-(3,5-Dimethylbenzoyl)pyridine would be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected to show characteristic signals for the aromatic protons on both the pyridine and the dimethylphenyl rings, as well as singlets for the two methyl groups.
-
¹³C NMR: Will display distinct signals for all carbon atoms in the molecule, including the carbonyl carbon.
-
-
Mass Spectrometry (MS): Will confirm the molecular weight of the compound (211.26 g/mol ) and provide information about its fragmentation pattern.
-
Infrared (IR) Spectroscopy: A strong absorption band characteristic of the carbonyl (C=O) stretching vibration is expected around 1660-1680 cm⁻¹.
-
Melting Point Analysis: If the compound is a solid, a sharp melting point range will indicate its purity.
Chemical Reactivity and Potential Applications
The chemical reactivity of 2-(3,5-Dimethylbenzoyl)pyridine is dictated by the interplay of its constituent functional groups.
Reactivity Profile:
Caption: Key reactivity sites of 2-(3,5-Dimethylbenzoyl)pyridine.
-
Pyridine Nitrogen: The lone pair of electrons on the nitrogen atom imparts basicity to the molecule and allows it to act as a ligand, coordinating to metal centers. This property is crucial for its potential use in catalysis and materials science.
-
Carbonyl Group: The carbonyl carbon is electrophilic and susceptible to nucleophilic attack. It can be reduced to a secondary alcohol, which can serve as a precursor for further functionalization.
-
Aromatic Rings: Both the pyridine and the dimethylphenyl rings can undergo electrophilic aromatic substitution, although the pyridine ring is generally less reactive towards electrophiles than benzene.
Applications in Drug Development:
The pyridine scaffold is a well-established pharmacophore found in numerous approved drugs. Its presence can enhance water solubility and provide a key interaction point with biological targets. The 3,5-dimethylbenzoyl moiety has been identified as a critical component in certain classes of therapeutic agents. For instance, this substitution pattern is found in potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1.[7]
The structural features of 2-(3,5-Dimethylbenzoyl)pyridine make it an attractive candidate for:
-
Scaffold for Library Synthesis: It can serve as a versatile building block for the synthesis of diverse chemical libraries for high-throughput screening in drug discovery programs.
-
Kinase Inhibitors: The aromatic ketone structure is a common motif in kinase inhibitors, and modifications of this scaffold could lead to potent and selective inhibitors of various kinases implicated in cancer and inflammatory diseases.
-
Antiviral and Antimicrobial Agents: The pyridine ring is a known component of many antimicrobial and antiviral drugs. The unique substitution pattern of 2-(3,5-Dimethylbenzoyl)pyridine could be explored for the development of novel agents to combat infectious diseases.
Conclusion
2-(3,5-Dimethylbenzoyl)pyridine represents a molecule with significant potential for applications in medicinal chemistry and materials science. While specific experimental data is currently sparse, this in-depth technical guide provides a robust framework for understanding its physicochemical properties, a reliable synthetic strategy, and a clear rationale for its potential in drug discovery and development. The insights provided herein, grounded in the established chemistry of its structural analogs, offer a solid foundation for researchers and scientists to explore the promising opportunities presented by this unique chemical entity.
References
-
Chem-Impex. (n.d.). 3,5-Dimethoxybenzaldehyde. Retrieved from [Link]
- Google Patents. (n.d.). CN104478793A - Synthetic method of 2, 3, 5-trichloropyridine.
- Google Patents. (n.d.). CN104592107B - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide.
-
FooDB. (2010, April 8). Showing Compound 2,5-Dimethylpyridine (FDB004388). Retrieved from [Link]
-
PubChem. (n.d.). 2-(3,5-Dimethylphenyl)pyridine. Retrieved from [Link]
-
Chem-Impex. (n.d.). 2,3-Dimethyl Pyridine-N-Oxide. Retrieved from [Link]
-
PubChem. (n.d.). 2-(2,3-Dimethylbenzoyl)pyridine. Retrieved from [Link]
-
NIST. (n.d.). Pyridine, 3,5-dimethyl-. Retrieved from [Link]
-
PubChem. (n.d.). 2-Benzoylpyridine. Retrieved from [Link]
- Google Patents. (n.d.). US3891661A - Process for preparation of benzoylpyridines and derivatives.
-
Wikipedia. (n.d.). Pyridine-3-carbaldehyde. Retrieved from [Link]
-
PubChem. (n.d.). Benzaldehyde, 3,5-dimethyl-. Retrieved from [Link]
- Google Patents. (n.d.). US5616713A - Process of preparing 2-hydroxymethyl-3,5-dimethyl-4-methoxypyridine.
- Google Patents. (n.d.). EP0369208A1 - Process for the preparation of 3,5-dimethyl-4-methoxy pyridine derivatives, and intermediate therefor.
-
Loba Chemie. (n.d.). 3-PYRIDINECARBOXALDEHYDE EXTRA PURE. Retrieved from [Link]
-
PubChem. (n.d.). 5H-Pyrazolo[4,3-c]pyridine-5-carboxylic acid, 3-[[[(2,2-dimethoxyethyl)amino]carbonyl]amino]-2-(4-fluoro-3,5-dimethylphenyl)-2,4,6,7-tetrahydro-4-methyl-, 1,1-dimethylethyl ester, (4S)-. Retrieved from [Link]
-
ChemBK. (2024, April 9). Pyridine-3-carboxaldehyde. Retrieved from [Link]
-
ChemBK. (2024, April 9). 2-Benzoylpyridine. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 3,5-dimethyl benzaldehyde. Retrieved from [Link]
Sources
- 1. 2-Benzoylpyridine | C12H9NO | CID 7038 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Benzoylpyridine | 91-02-1 [chemicalbook.com]
- 3. Page loading... [wap.guidechem.com]
- 4. chembk.com [chembk.com]
- 5. fishersci.com [fishersci.com]
- 6. 2-(2,3-Dimethylbenzoyl)pyridine | C14H13NO | CID 24723589 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3-(3,5-Dimethylbenzoyl)pyridine | 1183687-49-1 | Benchchem [benchchem.com]
Introduction: The Significance of the Benzoylpyridine Scaffold
An In-depth Technical Guide to the Synthesis, Isolation, and Characterization of 2-(3,5-Dimethylbenzoyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
The pyridine ring is a fundamental heterocyclic scaffold that is ubiquitous in medicinal chemistry, forming the core of numerous approved pharmaceutical agents.[1][2][3] Its unique electronic properties, ability to engage in hydrogen bonding, and capacity to improve the solubility and bioavailability of drug candidates make it a highly sought-after pharmacophore.[2][3] When coupled with a benzoyl moiety, the resulting benzoylpyridine structure presents a versatile template for developing novel therapeutics. 2-(3,5-Dimethylbenzoyl)pyridine, the subject of this guide, is a specific analogue within this class. Its strategic dimethyl substitution on the phenyl ring offers a unique steric and electronic profile, making it a compound of interest for library synthesis and as a key intermediate in the development of targeted therapeutic agents, potentially in areas like anti-inflammatory and anti-ulcerative treatments.[4][5]
This guide provides a comprehensive overview of the synthetic discovery, detailed isolation protocols, and rigorous characterization of 2-(3,5-Dimethylbenzoyl)pyridine, grounded in established chemical principles and field-proven laboratory techniques.
Part 1: Strategic Synthesis of 2-(3,5-Dimethylbenzoyl)pyridine
The construction of the ketone bridge between the pyridine and dimethylphenyl rings is the central challenge in synthesizing the target molecule. A Friedel-Crafts acylation represents one of the most direct and classical approaches to forming such an aryl-aryl ketone linkage.
Retrosynthetic Analysis & Mechanistic Rationale
A logical retrosynthetic disconnection of the target molecule breaks the C-C bond between the carbonyl carbon and the pyridine ring. This suggests a Friedel-Crafts acylation reaction between a 2-pyridylcarbonyl derivative and 1,3-dimethylbenzene (m-xylene), or, more practically, the acylation of m-xylene with a 2-pyridinecarbonyl derivative. The latter is often more feasible. The reaction proceeds via the formation of an acylium ion intermediate, which then undergoes electrophilic aromatic substitution onto the electron-rich m-xylene ring.
The choice of reagents is critical. Using 2-cyanopyridine in the presence of a Lewis acid and hydrogen chloride gas, followed by hydrolysis, is a well-documented method for preparing benzoylpyridines.[6] This approach, known as the Houben-Hoesch reaction, avoids the potential complications of preparing and handling unstable picolinoyl chloride. The Lewis acid, typically aluminum chloride (AlCl₃), is essential for activating the electrophile.[7] However, it's important to recognize that the basic nitrogen of the pyridine ring can coordinate with the Lewis acid, potentially deactivating both the catalyst and the substrate. Therefore, an excess of the catalyst is often required to drive the reaction to completion.
Visualizing the Synthetic Workflow
Sources
- 1. dovepress.com [dovepress.com]
- 2. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of novel 2,3,5-trisubstituted pyridine analogs as potent inhibitors of IL-1β via modulation of the p38 MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. US3891661A - Process for preparation of benzoylpyridines and derivatives - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Investigative Prospectus: Unveiling the Therapeutic Potential of 2-(3,5-Dimethylbenzoyl)pyridine
An In-Depth Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: The pyridine nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents with a vast range of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1][2] Within this privileged class, 2-benzoylpyridine derivatives have emerged as particularly promising scaffolds, notably as potent inhibitors of tubulin polymerization for oncological applications.[3] This guide presents an investigative prospectus for 2-(3,5-Dimethylbenzoyl)pyridine, a novel analogue whose biological potential remains unexplored. By synthesizing data from structurally related compounds, we will delineate its physicochemical profile, propose a robust synthetic pathway, and build a compelling, evidence-based hypothesis for its potential biological activities. This document serves as a technical roadmap for researchers, providing detailed experimental protocols to systematically evaluate its therapeutic promise and establish a foundational structure-activity relationship (SAR).
Introduction: The 2-Benzoylpyridine Scaffold
The fusion of a pyridine ring and a benzoyl moiety creates a unique chemical architecture that has proven highly effective for interacting with biological targets. Pyridine derivatives are known to exhibit a wide spectrum of pharmacological effects, from antimicrobial and antiviral to anticancer and analgesic activities.[1] The 2-benzoylpyridine subset, specifically, has garnered significant attention. Recent groundbreaking work has identified 6-aryl-2-benzoylpyridine analogues as exceptionally potent tubulin polymerization inhibitors, demonstrating profound antiproliferative activity against various cancer cell lines with IC₅₀ values in the nanomolar range.[4] These compounds act at the colchicine binding site, disrupting microtubule dynamics, which leads to cell cycle arrest and apoptosis.[3][5]
The subject of this guide, 2-(3,5-Dimethylbenzoyl)pyridine, represents an intriguing, yet uncharacterized, modification of this core structure. The strategic placement of two methyl groups on the benzoyl ring may significantly influence its steric and electronic properties, potentially altering its binding affinity, selectivity, and metabolic stability compared to known analogues. This guide will explore the hypothetical therapeutic avenues for this compound, grounded in the established activities of its chemical relatives.
Proposed Synthesis and Physicochemical Characterization
A reliable synthetic route is paramount for any new chemical entity. Based on established methodologies for analogous compounds, a multi-step synthesis is proposed.[5]
Proposed Synthetic Pathway
The synthesis can be initiated from 2-bromopyridine, proceeding through a Grignard reaction with 3,5-dimethylbenzaldehyde, followed by oxidation to yield the final ketone product.
Caption: Proposed Grignard-based synthesis of 2-(3,5-Dimethylbenzoyl)pyridine.
Experimental Protocol: Synthesis
-
Grignard Reagent Formation: Add magnesium turnings to a flame-dried, three-neck flask under an inert nitrogen atmosphere. Add anhydrous tetrahydrofuran (THF), followed by a dropwise addition of 2-bromopyridine to initiate the reaction. Reflux the mixture until the magnesium is consumed to yield the Grignard reagent, 2-pyridylmagnesium bromide.
-
Coupling Reaction: Dissolve 3,5-dimethylbenzaldehyde in anhydrous THF and cool the solution to 0°C in an ice bath. Slowly add the prepared Grignard reagent to this solution with vigorous stirring.
-
Work-up: After allowing the reaction to proceed to completion (monitored by TLC), quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Oxidation: Dissolve the crude intermediate alcohol in dichloromethane (DCM). Add an oxidizing agent such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) and stir at room temperature.
-
Purification: Upon completion, filter the reaction mixture through a pad of celite, concentrate the filtrate, and purify the resulting crude product by column chromatography on silica gel to obtain pure 2-(3,5-Dimethylbenzoyl)pyridine.
-
Characterization: Confirm the structure and purity of the final compound using ¹H-NMR, ¹³C-NMR, and High-Resolution Mass Spectrometry (HRMS).
Predicted Biological Activities & Mechanistic Hypotheses
By analyzing the structure-activity relationships of related compounds, we can formulate compelling hypotheses for the primary biological activities of 2-(3,5-Dimethylbenzoyl)pyridine.
Anticancer Activity via Tubulin Polymerization Inhibition
The most potent activity predicted for this compound is antiproliferative action against cancer cells. This is based on the extensive research into 6-aryl-2-benzoyl-pyridines, which are potent inhibitors of tubulin polymerization.[3][5]
Mechanistic Hypothesis: We hypothesize that 2-(3,5-Dimethylbenzoyl)pyridine will function as a Colchicine Binding Site Inhibitor (CBSI). In this model, the pyridine ring and the 3,5-dimethylbenzoyl moiety will occupy the binding pocket on β-tubulin, preventing its polymerization into microtubules. This disruption of the cytoskeleton is expected to induce G2/M cell cycle arrest and trigger apoptosis. The 3,5-dimethyl substitution pattern is novel compared to the highly active 3,4,5-trimethoxy analogues, and its efficacy will provide critical SAR data.[5]
Caption: Hypothesized mechanism of anticancer action via tubulin destabilization.
Antimicrobial and Antitubercular Potential
The pyridine scaffold is a common feature in many antimicrobial and antiviral agents.[1][2] Specifically, 3,5-disubstituted pyridine derivatives have shown promising activity against Mycobacterium tuberculosis.[6] Furthermore, derivatives of 2-benzoylpyridine have demonstrated antibacterial and antifungal properties.[7]
Mechanistic Hypothesis: The potential antimicrobial action is likely multifactorial. The lipophilic nature of the compound could facilitate its passage through microbial cell membranes, disrupting their integrity. The nitrogen atom of the pyridine ring and the carbonyl oxygen could act as hydrogen bond acceptors or metal chelators, potentially interfering with essential microbial enzymes. Its activity against M. tuberculosis would be particularly noteworthy, given the precedent set by other 3,5-disubstituted pyridines.[6]
Proposed Investigative Workflow & Protocols
To systematically test these hypotheses, a tiered screening approach is recommended.
Caption: Proposed experimental workflow for evaluating biological activity.
Protocol 1: In Vitro Anticancer Screening (MTT Assay)
This protocol assesses the cytotoxic effect of the compound on various cancer cell lines.
-
Cell Culture: Culture human cancer cell lines (e.g., A375 melanoma, MCF-7 breast cancer, K562 leukemia) in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.[8]
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a stock solution of 2-(3,5-Dimethylbenzoyl)pyridine in DMSO. Perform serial dilutions in culture media to achieve final concentrations ranging from 0.1 nM to 100 µM. Add the diluted compound to the wells. Include wells with vehicle (DMSO) as a negative control and a known anticancer drug (e.g., paclitaxel) as a positive control.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the data and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
Protocol 2: Tubulin Polymerization Assay
This cell-free assay directly measures the compound's effect on tubulin assembly.
-
Reaction Mixture: Prepare a reaction mixture containing purified bovine brain tubulin (>99% pure) in a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA) and GTP.
-
Compound Addition: Add varying concentrations of 2-(3,5-Dimethylbenzoyl)pyridine or controls (paclitaxel as a polymerization promoter, colchicine as an inhibitor) to the reaction mixture.
-
Initiation and Monitoring: Incubate the mixture at 37°C to initiate polymerization. Monitor the change in absorbance (turbidity) at 340 nm over time using a temperature-controlled spectrophotometer.
-
Data Analysis: Plot absorbance versus time. An inhibition of the rate and extent of absorbance increase, relative to the DMSO control, indicates inhibition of tubulin polymerization.
| Compound | Reported Antiproliferative Activity (IC₅₀) | Mechanism | Reference |
| Analogue 4v (A 6-aryl-2-benzoyl-pyridine) | ~1.8 nM (average) | Tubulin Polymerization Inhibitor | [3][4] |
| Analogue 4i (para-OH substitution) | 22.2 - 42.4 nM | Tubulin Polymerization Inhibitor | [5] |
| Analogue 4f (3,4,5-trimethoxy substitution) | Inactive | - | [5] |
| 2,3-Diaryl-3H-imidazo[4,5-b]pyridine | Moderate cytotoxicity | COX-2 Inhibition | [8][9] |
| Hypothesized 2-(3,5-Dimethylbenzoyl)pyridine | To be determined | Predicted: Tubulin Inhibition | N/A |
Conclusion and Future Directions
2-(3,5-Dimethylbenzoyl)pyridine stands as a promising yet unvalidated chemical entity. Drawing from the robust data on the broader 2-benzoylpyridine class, there is a strong scientific rationale to investigate its potential as an anticancer agent acting through tubulin polymerization inhibition. The proposed dimethyl substitution offers a unique opportunity to probe the structure-activity relationship at the colchicine binding site. The secondary hypothesis of antimicrobial activity further broadens its potential therapeutic scope. The experimental workflows detailed in this guide provide a clear and logical path for the synthesis, screening, and mechanistic evaluation of this compound. Successful outcomes from these studies could establish 2-(3,5-Dimethylbenzoyl)pyridine as a novel lead compound for drug development, warranting further optimization and preclinical evaluation.
References
-
Ghaffari, S., et al. (2021). Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020). PubMed. Available at: [Link]
-
Chen, H., et al. (2020). Structure-Activity Relationship Study of Novel 6-Aryl-2-benzoyl-pyridines as Tubulin Polymerization Inhibitors with Potent Antiproliferative Properties. Journal of Medicinal Chemistry, 63(2), 827-846. Available at: [Link]
-
Kumar, K., et al. (2024). 3,5-disubstituted pyridines with potent activity against drug-resistant Mycobacterium tuberculosis clinical isolates. PubMed Central. Available at: [Link]
-
Kumaresan, A. (2025). Synthesis of 2-Benzoylpyridine-Derived from Alkylcarbazates, for Antibacterial Evaluation. ResearchGate. Available at: [Link]
- Alqahtani, A. M., & Bayazeed, A. A. (2021). Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives. Arabian Journal of Chemistry, 14(3), 102914.
-
Chen, H., et al. (2020). Structure-Activity Relationship Study of Novel 6-Aryl-2-benzoyl-pyridines as Tubulin Polymerization Inhibitors with Potent Antiproliferative Properties. PubMed. Available at: [Link]
-
El-Sayed, A. A., et al. (2022). Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. PMC - NIH. Available at: [Link]
-
Husain, A., et al. (2017). 2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflammatory agents. PubMed. Available at: [Link]
- Google Patents. (1975). Process for preparation of benzoylpyridines and derivatives. Google Patents.
-
Cighir, T., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. PMC - PubMed Central. Available at: [Link]
-
Husain, A., et al. (2017). 2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflammatory agents. PMC - NIH. Available at: [Link]
-
ACS Publications. (2020). Structure–Activity Relationship Study of Novel 6-Aryl-2-benzoyl-pyridines as Tubulin Polymerization Inhibitors with Potent Antiproliferative Properties. Journal of Medicinal Chemistry. Available at: [Link]
-
Wang, Y., et al. (2020). Antiviral Effects of Novel 2-Benzoxyl-Phenylpyridine Derivatives. MDPI. Available at: [Link]
-
Zheng, L., et al. (2020). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. Available at: [Link]
Sources
- 1. Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-Activity Relationship Study of Novel 6-Aryl-2-benzoyl-pyridines as Tubulin Polymerization Inhibitors with Potent Antiproliferative Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 3,5-disubstituted pyridines with potent activity against drug-resistant Mycobacterium tuberculosis clinical isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 2,3-Diaryl-3 H-imidazo[4,5- b]pyridine derivatives as potential anticancer and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: 2-(3,5-Dimethylbenzoyl)pyridine as a Versatile Building Block in Organic Synthesis
Introduction: Unlocking the Potential of a Bifunctional Scaffold
In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 2-(3,5-Dimethylbenzoyl)pyridine stands out as a particularly valuable synthon, integrating two key reactive functionalities: an electrophilic ketone and a nucleophilic pyridine ring. This unique arrangement offers a versatile platform for a diverse array of chemical transformations, making it an attractive starting material for researchers in medicinal chemistry, catalysis, and materials science. The pyridine moiety, a common feature in numerous pharmaceuticals, imparts desirable physicochemical properties and provides a handle for coordination chemistry.[1] Simultaneously, the diaryl ketone motif is a cornerstone for the synthesis of a wide range of biologically active compounds and functional materials. This document serves as a comprehensive technical guide, providing in-depth application notes and detailed protocols for the effective utilization of 2-(3,5-Dimethylbenzoyl)pyridine in organic synthesis.
Physicochemical Properties and Characterization
A thorough understanding of the physical and chemical properties of a building block is fundamental to its successful application in synthesis.
Table 1: Physicochemical Properties of 2-(3,5-Dimethylbenzoyl)pyridine [2]
| Property | Value |
| CAS Number | 898780-54-6 |
| Molecular Formula | C₁₄H₁₃NO |
| Molecular Weight | 211.26 g/mol |
| Appearance | White to off-white solid |
| Boiling Point | 375 °C at 760 mmHg |
| Flash Point | 188 °C |
| Density | 1.092 g/cm³ |
| Refractive Index | 1.573 |
Note: The data presented in this table is sourced from commercial suppliers and may vary slightly.
Spectroscopic Characterization (Predicted and Analog-Based)
-
¹H NMR (CDCl₃, 400 MHz): The proton NMR spectrum is expected to show distinct signals for the aromatic protons of both the pyridine and the dimethylphenyl rings. The two methyl groups on the phenyl ring would appear as a singlet around δ 2.3-2.4 ppm. The protons on the pyridine ring will exhibit characteristic coupling patterns, with the proton at the 6-position appearing at the most downfield chemical shift. The protons on the 3,5-dimethylphenyl ring will appear as singlets in the aromatic region.
-
¹³C NMR (CDCl₃, 101 MHz): The carbon NMR spectrum will display a signal for the carbonyl carbon in the range of δ 190-200 ppm. The carbons of the pyridine and dimethylphenyl rings will appear in the aromatic region (δ 120-160 ppm). The methyl carbons are expected to resonate around δ 20-22 ppm.
-
Infrared (IR) Spectroscopy: A strong absorption band corresponding to the C=O stretching vibration of the ketone is expected in the region of 1660-1680 cm⁻¹. Bands associated with C=C and C=N stretching of the aromatic rings will be observed in the 1400-1600 cm⁻¹ region.
-
Mass Spectrometry (MS): The mass spectrum will show a prominent molecular ion peak (M⁺) at m/z = 211, corresponding to the molecular weight of the compound.
Synthesis of 2-(3,5-Dimethylbenzoyl)pyridine: A Practical Protocol
The synthesis of 2-(3,5-Dimethylbenzoyl)pyridine can be efficiently achieved through the oxidation of its corresponding alcohol precursor, (3,5-Dimethylphenyl)(pyridin-2-yl)methanol. This two-step approach, starting from commercially available materials, provides a reliable route to the desired ketone.
Figure 1: General synthetic workflow for 2-(3,5-Dimethylbenzoyl)pyridine.
Protocol: Oxidation of (3,5-Dimethylphenyl)(pyridin-2-yl)methanol
This protocol describes a general method for the oxidation of the precursor alcohol to the target ketone using pyridinium chlorochromate (PCC), a widely used and effective oxidizing agent for this type of transformation.
Materials:
-
(3,5-Dimethylphenyl)(pyridin-2-yl)methanol (1.0 eq)[3]
-
Pyridinium chlorochromate (PCC) (1.5 eq)
-
Anhydrous dichloromethane (DCM)
-
Silica gel
-
Sodium bicarbonate solution (saturated)
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve (3,5-Dimethylphenyl)(pyridin-2-yl)methanol in anhydrous dichloromethane.
-
Addition of Oxidant: To the stirred solution, add pyridinium chlorochromate (PCC) portion-wise at room temperature. The reaction mixture will turn dark brown.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes). The reaction is typically complete within 2-4 hours.
-
Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts. Wash the silica gel pad with additional diethyl ether.
-
Extraction: Combine the organic filtrates and wash with a saturated solution of sodium bicarbonate, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 2-(3,5-Dimethylbenzoyl)pyridine as a solid.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the reaction of any moisture-sensitive reagents and to avoid potential side reactions.
-
Anhydrous Solvent: Anhydrous dichloromethane is used as the solvent because it is inert to the oxidizing agent and effectively dissolves the starting material.
-
Excess Oxidant: A slight excess of PCC is used to ensure complete conversion of the starting alcohol.
-
Silica Gel Filtration: Filtering the reaction mixture through a pad of silica gel is an effective method to remove the insoluble chromium byproducts.
-
Aqueous Work-up: The washing steps with sodium bicarbonate and brine are necessary to remove any acidic impurities and residual water-soluble compounds.
Applications in Organic Synthesis
The dual functionality of 2-(3,5-Dimethylbenzoyl)pyridine opens up a wide range of possibilities for its application as a building block in the synthesis of more complex molecules.
Precursor to Biologically Active Molecules
The pyridine ring is a privileged scaffold in medicinal chemistry, and its derivatives have shown a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[4][5] The ketone functionality in 2-(3,5-Dimethylbenzoyl)pyridine can be readily transformed into other functional groups, such as alcohols, amines, and heterocycles, providing access to a diverse library of potential drug candidates.
Figure 2: Potential transformations of 2-(3,5-Dimethylbenzoyl)pyridine for medicinal chemistry applications.
Protocol: Reductive Amination to Synthesize N-Substituted Derivatives
This protocol outlines a general procedure for the reductive amination of 2-(3,5-Dimethylbenzoyl)pyridine to introduce a nitrogen-containing substituent, a common strategy in drug discovery.
Materials:
-
2-(3,5-Dimethylbenzoyl)pyridine (1.0 eq)
-
Primary or secondary amine (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloroethane (DCE)
-
Acetic acid (catalytic amount)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Imine Formation: In a round-bottom flask, dissolve 2-(3,5-Dimethylbenzoyl)pyridine and the desired amine in dichloroethane. Add a catalytic amount of acetic acid to facilitate imine formation. Stir the mixture at room temperature for 1-2 hours.
-
Reduction: To the reaction mixture, add sodium triacetoxyborohydride in one portion. The reaction is typically exothermic.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Quench the reaction by the slow addition of a saturated solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted derivative.
Ligand for Transition Metal Catalysis
The pyridine nitrogen atom in 2-(3,5-Dimethylbenzoyl)pyridine can act as a ligand, coordinating to various transition metals.[6] The steric bulk provided by the 3,5-dimethylbenzoyl group can influence the coordination geometry and the catalytic activity of the resulting metal complexes. These complexes can be explored as catalysts in a variety of organic transformations, such as cross-coupling reactions, hydrogenations, and oxidations.
Figure 3: Application of 2-(3,5-Dimethylbenzoyl)pyridine as a ligand in transition metal catalysis.
Safety and Handling
As with all chemical reagents, proper safety precautions should be taken when handling 2-(3,5-Dimethylbenzoyl)pyridine and its precursors. Pyridine-containing compounds can be harmful if inhaled, ingested, or absorbed through the skin.[1][7][8][9] It is recommended to work in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Conclusion
2-(3,5-Dimethylbenzoyl)pyridine is a valuable and versatile building block in organic synthesis. Its unique combination of a reactive ketone and a coordinating pyridine moiety provides a powerful platform for the development of new synthetic methodologies and the construction of a wide range of functional molecules. The protocols and application notes provided in this guide are intended to serve as a starting point for researchers looking to explore the full potential of this promising synthon.
References
-
China Low Price (3,5-Dimethylphenyl)-Pyridin-2-Ylmethanone Manufacturers, Suppliers. Online Chemical Mall. [Link]
-
methanone. MDPI. [Link]
-
Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals. MDPI. [Link]
-
Various Chemical and Biological Activities of Pyridazinone Derivatives. Scholars Research Library. [Link]
-
Pyridine - Safety Data Sheet. Carl ROTH. [Link]
-
Preparation of Pyridines, Part 3: By Acylation. YouTube. [Link]
-
Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Taylor & Francis Online. [Link]
-
The promoting effect of pyridine ligands in the Pd-catalysed Heck–Matsuda reaction. Royal Society of Chemistry. [Link]
-
Synthesis of 2-Benzoylpyridine-Derived from Alkylcarbazates, for Antibacterial Evaluation. Preprints.org. [Link]
-
Access to pyridines via cascade nucleophilic addition reaction of 1,2,3-triazines with activated ketones or acetonitriles. ScienceDirect. [Link]
-
Dimethyl Derivatives of 2,2′-Bipyridine as Ligands in [W(CN)6(bpy)]2−-Type Complexes. MDPI. [Link]
-
The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Dovepress. [Link]
-
Safety Data Sheet: pyridine. Chemos GmbH & Co.KG. [Link]
-
Synthesis and Characterization of 3-(Pyridin-2-ylmethyl)pentane-2,4-dione. Asian Journal of Chemistry. [Link]
-
Friedel-Crafts Reactions. Chemistry LibreTexts. [Link]
-
Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives. PubMed Central. [Link]
-
[2-(pyridin-3-yl)-1,3-thiazol-5-yl][4-(trifluoromethyl)phenyl]methanone. National Institutes of Health. [Link]
-
Design, Synthesis, and Biological Activity Evaluation of 5-Aryl-cyclopenta[ c]pyridine Derivatives. PubMed. [Link]
-
Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. National Institutes of Health. [Link]
-
Phenyl(pyridin-2-yl)methanol. PubChem. [Link]
-
Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides. MDPI. [Link]
-
Biological activity of adamantane analogues. ResearchGate. [Link]
Sources
- 1. preprints.org [preprints.org]
- 2. Coordination properties of 2,5-dimesitylpyridine: an encumbering and versatile ligand for transition-metal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. WO1999033807A2 - Synthesis of pharmaceutically useful pyridine derivatives (intermediates) employing free radical substitution reactions to functionalize the 2-position of the pyridine - Google Patents [patents.google.com]
- 5. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transition metal pyridine complexes - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Making sure you're not a bot! [mostwiedzy.pl]
Application Notes & Protocols: 2-(3,5-Dimethylbenzoyl)pyridine as a Scaffold for Novel Therapeutic Agents
Introduction: The Pyridine Scaffold in Modern Drug Discovery
The pyridine ring is a cornerstone of medicinal chemistry, integral to the structure of numerous FDA-approved drugs.[1][2] Its unique electronic properties, ability to act as a hydrogen bond acceptor, and capacity for diverse substitutions make it a "privileged scaffold" in drug design.[2][3] Pyridine-containing molecules exhibit a vast range of biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[3][4] Notable drugs incorporating this motif include the proton pump inhibitor omeprazole and the kinase inhibitor imatinib.[1]
This guide focuses on the untapped potential of 2-(3,5-Dimethylbenzoyl)pyridine , a specific diaryl ketone that combines the proven pyridine scaffold with a dimethyl-substituted benzoyl group. While direct biological applications of this exact molecule are not yet extensively documented in peer-reviewed literature, its structural components suggest significant potential for derivatization and exploration in several therapeutic areas. The benzoylpyridine core is a known pharmacophore, and the dimethyl substitution pattern on the phenyl ring can enhance metabolic stability and modulate binding affinity to target proteins.
This document serves as a comprehensive guide for researchers interested in exploring the medicinal chemistry of 2-(3,5-Dimethylbenzoyl)pyridine. We will provide detailed protocols for its synthesis, characterization, and a strategic workflow for its biological evaluation as a novel chemical entity (NCE).
Synthetic Pathways and Characterization
The synthesis of 2-(3,5-Dimethylbenzoyl)pyridine can be approached through several established methodologies for forming ketone linkages between aromatic rings. The choice of method will depend on the availability of starting materials and desired scale. Below is a robust and widely applicable protocol based on the Friedel-Crafts acylation reaction.
Protocol: Synthesis of 2-(3,5-Dimethylbenzoyl)pyridine via Friedel-Crafts Acylation
This protocol describes the synthesis of the target compound from 2-cyanopyridine and 1,3-dimethylbenzene (m-xylene).
Rationale: This method is advantageous as it builds the ketone functionality directly. The use of a cyanopyridine precursor followed by reaction with a Grignard reagent or, as in this modified Friedel-Crafts approach, with an activated benzene derivative, is a common strategy for preparing benzoylpyridines.[5]
Materials:
-
2-Cyanopyridine
-
1,3-Dimethylbenzene (m-xylene)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dry Dichloromethane (DCM)
-
Dry Toluene
-
Hydrochloric Acid (HCl), 1M solution
-
Sodium Bicarbonate (NaHCO₃), saturated solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a reflux condenser, suspend anhydrous aluminum chloride (1.2 equivalents) in dry dichloromethane.
-
Acyl Chloride Formation (in situ): While stirring under a nitrogen atmosphere, slowly add 2-cyanopyridine (1.0 equivalent) to the suspension. The mixture may warm slightly.
-
Addition of Aromatic Nucleophile: To the stirring mixture, add 1,3-dimethylbenzene (1.5 equivalents) dropwise via a syringe.
-
Reaction: Heat the reaction mixture to reflux (approximately 40-45°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: After cooling to 0°C in an ice bath, slowly and carefully quench the reaction by adding 1M HCl. Caution: This is an exothermic reaction, and HCl gas may be evolved.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Expected Analytical Data
| Technique | Expected Results for 2-(3,5-Dimethylbenzoyl)pyridine |
| ¹H NMR | Signals corresponding to the pyridine ring protons (approx. 7.5-8.8 ppm), two singlets for the two methyl groups on the benzoyl ring (approx. 2.4 ppm), and aromatic protons of the benzoyl ring. |
| ¹³C NMR | A signal for the ketone carbonyl carbon (approx. 195-200 ppm), signals for the aromatic carbons of both rings, and signals for the two methyl carbons. |
| Mass Spec (ESI+) | A peak corresponding to [M+H]⁺. |
Proposed Workflow for Biological Evaluation
Given the structural motifs within 2-(3,5-Dimethylbenzoyl)pyridine, a logical starting point for its biological evaluation would be in the areas of inflammation and oncology. The workflow below outlines a tiered screening approach, starting with broad-based cell viability assays and progressing to more specific mechanistic studies.
Caption: A tiered workflow for the biological evaluation of 2-(3,5-Dimethylbenzoyl)pyridine.
Protocol: In Vitro Anti-inflammatory Assay
This protocol details a primary screen to assess the anti-inflammatory potential of 2-(3,5-Dimethylbenzoyl)pyridine by measuring its effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Rationale: Overproduction of inflammatory mediators like NO by macrophages is a hallmark of many inflammatory diseases. This assay provides a robust and high-throughput method to identify compounds that can suppress this response.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
2-(3,5-Dimethylbenzoyl)pyridine (dissolved in DMSO to create a stock solution)
-
Griess Reagent
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Pre-treat the cells with various concentrations of 2-(3,5-Dimethylbenzoyl)pyridine (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., a known iNOS inhibitor).
-
Inflammatory Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for a further 24 hours.
-
Nitrite Measurement: After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess Reagent to each supernatant sample and incubate at room temperature for 15 minutes.
-
Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the percentage inhibition of NO production compared to the LPS-stimulated vehicle control. Determine the IC₅₀ value if a dose-dependent effect is observed.
Potential Mechanisms of Action and Future Directions
The structural similarity of 2-(3,5-Dimethylbenzoyl)pyridine to known kinase inhibitors and other signaling modulators suggests several plausible mechanisms of action that could be explored.
Kinase Inhibition
Many diaryl compounds are known to be kinase inhibitors. The p38 MAPK signaling pathway, for instance, is a critical regulator of inflammatory responses, and its inhibition can block the production of cytokines like IL-1β.[6] Derivatives of 2-(3,5-Dimethylbenzoyl)pyridine could be designed to target the ATP-binding pocket of various kinases.
Caption: A potential mechanism of action via inhibition of the p38 MAPK pathway.
Structure-Activity Relationship (SAR) Studies
Should initial screening yield a promising "hit," subsequent lead optimization would be crucial. The 2-(3,5-Dimethylbenzoyl)pyridine scaffold offers multiple points for modification to explore SAR:
-
Pyridine Ring: Substitution at the 3, 4, 5, and 6 positions can modulate solubility, cell permeability, and target engagement.
-
Benzoyl Ring: The dimethyl groups can be altered to other alkyl or electron-withdrawing/donating groups to probe the binding pocket's steric and electronic requirements.
-
Ketone Linker: The ketone can be reduced to an alcohol or converted to an oxime or other isosteres to alter the geometry and hydrogen bonding capacity of the molecule.
Conclusion
While 2-(3,5-Dimethylbenzoyl)pyridine is not yet an established therapeutic agent, its constituent parts—the pyridine ring and the substituted benzoyl moiety—are well-represented in medicinal chemistry. This guide provides a foundational framework for its synthesis and a logical, tiered approach to its biological evaluation. By employing the outlined protocols, researchers can systematically investigate the potential of this scaffold to yield novel drug candidates for a variety of diseases, particularly in the realms of inflammation and oncology.
References
-
Dwivedi, A. R., et al. (2023). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry. Available at: [Link]
-
Garrido-Charles, A., et al. (2021). Discovery of novel 2,3,5-trisubstituted pyridine analogs as potent inhibitors of IL-1β via modulation of the p38 MAPK signaling pathway. European Journal of Medicinal Chemistry, 223, 113620. Available at: [Link]
-
Jain, A. K., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Journal of Chemistry. Available at: [Link]
-
Khan, I., et al. (2022). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Critical Reviews in Analytical Chemistry, 52(8), 1835-1857. Available at: [Link]
-
Shaaban, M., et al. (2021). Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020). Bioorganic Chemistry, 114, 105081. Available at: [Link]
- US Patent US3891661A. (1975). Process for preparation of benzoylpyridines and derivatives. Google Patents.
- CN Patent CN101648910B. (2010). Method for preparing 3,5-dimethylpyridine-N-oxide. Google Patents.
- US Patent US5616713A. (1997). Process of preparing 2-hydroxymethyl-3,5-dimethyl-4-methoxypyridine. Google Patents.
Sources
- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US3891661A - Process for preparation of benzoylpyridines and derivatives - Google Patents [patents.google.com]
- 6. Discovery of novel 2,3,5-trisubstituted pyridine analogs as potent inhibitors of IL-1β via modulation of the p38 MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: 2-(3,5-Dimethylbenzoyl)pyridine as a Versatile Scaffold for Enzyme Inhibitor Development
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive technical guide on the utilization of the 2-benzoylpyridine scaffold, with a specific focus on 2-(3,5-dimethylbenzoyl)pyridine, as a foundational structure for the development of novel enzyme inhibitors. We will explore its synthesis, potential biological targets, and detailed protocols for screening and characterization. The causality behind experimental choices is emphasized to empower researchers in their drug discovery efforts.
Introduction: The 2-Benzoylpyridine Scaffold
The pyridine ring is a privileged structure in medicinal chemistry, appearing as a core motif in numerous FDA-approved drugs.[1] Its ability to participate in hydrogen bonding and π-stacking interactions makes it an excellent anchor for binding to enzyme active sites. When combined with a benzoyl group at the 2-position, the resulting 2-benzoylpyridine scaffold creates a conformationally flexible yet structurally defined molecule with significant potential for derivatization.
The 2-(3,5-dimethylbenzoyl)pyridine variant introduces specific methyl groups on the benzoyl ring. These groups can serve multiple purposes:
-
Steric Influence: They can dictate the preferred conformation of the molecule, potentially locking it into a bioactive state.
-
Hydrophobic Interactions: The methyl groups can occupy hydrophobic pockets within an enzyme's active site, enhancing binding affinity.
-
Metabolic Blocking: They can prevent metabolic degradation at those positions, potentially improving the pharmacokinetic profile of a drug candidate.
This guide will use 2-(3,5-dimethylbenzoyl)pyridine as a lead example to illustrate the workflow for developing potent and selective enzyme inhibitors from the broader 2-benzoylpyridine class.
Potential Enzyme Targets & Mechanisms of Action
Derivatives of the 2-benzoylpyridine scaffold have shown inhibitory activity against several important enzyme classes, highlighting the versatility of this chemical starting point.
Mitogen-Activated Protein Kinase (MAPK) p38α
The p38α MAPK is a key enzyme in a signaling cascade that responds to inflammatory cytokines and environmental stress.[2] Its inhibition is a therapeutic strategy for a wide range of inflammatory diseases, including rheumatoid arthritis.[3] Benzoylpyridines have been successfully synthesized and evaluated as potent p38α inhibitors, demonstrating oral activity in preclinical models of arthritis.[3] The mechanism involves blocking the ATP-binding site of the kinase, thereby preventing the phosphorylation of downstream signaling proteins.
Below is a simplified representation of the p38 MAPK signaling pathway, which is a target for inhibitors based on the 2-benzoylpyridine scaffold.
Caption: Simplified p38 MAPK Signaling Pathway Inhibition.
Tubulin
Tubulin is the protein subunit of microtubules, which are critical components of the cytoskeleton involved in cell division, structure, and intracellular transport. Inhibitors of tubulin polymerization are powerful anticancer agents.[4][5] A novel series of 6-aryl-2-benzoyl-pyridines have been identified as potent tubulin polymerization inhibitors that bind to the colchicine site.[4][5] These compounds exhibit potent antiproliferative activity against various cancer cell lines, leading to cell cycle arrest and apoptosis.[4]
Core Protocols for Inhibitor Development
This section provides detailed, field-proven methodologies for the synthesis, screening, and characterization of 2-(3,5-dimethylbenzoyl)pyridine derivatives.
Protocol 3.1: General Synthesis of 2-Benzoylpyridine Analogs
This protocol is adapted from established Friedel-Crafts-type methodologies for synthesizing benzoylpyridines.[6] The core principle is the reaction of a cyanopyridine with a substituted benzene in the presence of a Lewis acid catalyst.
Rationale: This method is robust and allows for significant diversity. By changing the cyanopyridine starting material (e.g., adding substituents to the pyridine ring) or the benzene derivative (e.g., altering the substitution pattern on the benzoyl ring), a large library of analogs can be generated for structure-activity relationship (SAR) studies.
Caption: General workflow for the synthesis of 2-benzoylpyridine analogs.
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), suspend anhydrous aluminum chloride (1.2 eq) in an anhydrous solvent like nitrobenzene. Cool the suspension in an ice bath.
-
Reagent Addition: To the cold suspension, add 1,3-dimethylbenzene (1.0 eq) followed by 2-cyanopyridine (1.0 eq) with vigorous stirring.
-
Initiation: While maintaining cooling, slowly bubble dry hydrogen chloride (HCl) gas into the mixture.[6] The reaction is typically exothermic.
-
Incubation: After the initial exotherm subsides, remove the ice bath and continue stirring at room temperature for 8-24 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).
-
Workup: Carefully pour the reaction mixture into a beaker of ice containing dilute hydrochloric acid. This hydrolyzes the intermediate ketimine and quenches the Lewis acid.
-
Extraction & Precipitation: Transfer the mixture to a separatory funnel. Wash the aqueous layer with petroleum ether to remove the nitrobenzene solvent. Make the aqueous layer strongly basic (pH > 12) with a 6N sodium hydroxide solution to precipitate the 2-(3,5-dimethylbenzoyl)pyridine product.[6]
-
Purification: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum. For higher purity, the product can be recrystallized from a suitable solvent (e.g., ethanol/water) or purified by silica gel column chromatography.
-
Characterization: Confirm the identity and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 3.2: In Vitro IC₅₀ Determination Against a Target Kinase (e.g., p38α)
This protocol outlines a standard procedure for determining the half-maximal inhibitory concentration (IC₅₀), a key measure of an inhibitor's potency.[7] A continuous-wave spectrophotometric assay is described here.
Rationale: Establishing a robust and reproducible IC₅₀ value is critical for comparing the potency of different analogs and for making decisions in a hit-to-lead optimization campaign. Each step is designed to minimize variability and ensure data quality.[7]
Caption: Workflow for determining the IC₅₀ value of a kinase inhibitor.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of 2-(3,5-dimethylbenzoyl)pyridine in 100% DMSO. Create a 10-point, 3-fold serial dilution series in a 96-well plate.
-
Assay Plate Setup: In a 96-well assay plate, add 2.5 µL of each inhibitor concentration from the dilution series. Include wells with DMSO only for the 100% activity control.
-
Enzyme Addition: Add 50 µL of a solution containing the kinase (e.g., p38α) and its peptide substrate in assay buffer to each well. For the negative control (0% activity), add buffer without the enzyme.
-
Pre-incubation: Mix the plate gently and pre-incubate at the optimal temperature (e.g., 30°C) for 15 minutes. This step allows the inhibitor to reach binding equilibrium with the enzyme before the reaction starts.[8]
-
Reaction Initiation: Initiate the reaction by adding 50 µL of ATP solution to all wells.[8]
-
Signal Detection: Immediately transfer the plate to a microplate reader and measure the signal (e.g., absorbance, fluorescence, or luminescence, depending on the assay format) over time.[8]
-
Data Analysis: Calculate the initial reaction velocity for each well. Determine the percent inhibition for each inhibitor concentration relative to the high (DMSO) and low (no enzyme) controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Data Presentation & Structure-Activity Relationship (SAR)
Systematic modification of the 2-(3,5-dimethylbenzoyl)pyridine scaffold is crucial for optimizing potency and selectivity. A well-structured table is essential for analyzing SAR.
Rationale: By keeping the core scaffold constant and modifying specific positions, one can deduce the electronic and steric requirements for optimal enzyme inhibition. For example, moving the methyl groups from the 3,5-positions to the 2,4-positions could dramatically alter activity due to steric clashes or improved hydrophobic contacts in the binding pocket.
Table 1: Example SAR Data for 2-Benzoylpyridine Analogs Against p38α
| Compound ID | R¹ (Pyridine) | R² (Benzoyl) | p38α IC₅₀ (nM)[3] |
| 1 (Lead) | H | 3,5-di-Methyl | 150 |
| 2 | H | 4-Fluoro | 85 |
| 3 | H | 4-Methoxy | 320 |
| 4 | H | 3,4-di-Chloro | 45 |
| 5 | 4-Methyl | 3,5-di-Methyl | 210 |
| 6 | H | None (Benzophenone) | >1000 |
Interpretation of Example Data:
-
Benzoyl Ring Substituents: Comparing compounds 1-4 suggests that electron-withdrawing groups (F, Cl) at the 4-position of the benzoyl ring are beneficial for activity, while an electron-donating group (Methoxy) is detrimental. This points towards a specific electronic requirement in the binding site.
-
Pyridine Ring Substituents: The addition of a methyl group at the 4-position of the pyridine ring (Compound 5 ) slightly reduces activity compared to the lead, suggesting this position may be sterically constrained.
-
Importance of the Pyridine Nitrogen: The benzophenone analog (Compound 6 ), which lacks the pyridine nitrogen, is inactive, highlighting the critical role of the pyridine ring, likely as a hydrogen bond acceptor, for binding to the enzyme.
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Compound Solubility | The compound is precipitating out of the assay buffer. | Lower the starting concentration of the compound. Include a small percentage of a co-solvent like PEG or Tween-20 in the assay buffer. Re-evaluate compound structure for lipophilicity. |
| High Variability in Assay | Inconsistent pipetting; unstable reagents; enzyme degradation. | Use calibrated pipettes; prepare fresh reagents daily; aliquot enzyme stock and avoid repeated freeze-thaw cycles. Ensure consistent mixing and incubation times.[7] |
| No Inhibition Observed | Compound is inactive; incorrect enzyme/substrate used; compound degraded. | Confirm the identity and purity of the compound via LC-MS. Verify the activity of the enzyme with a known control inhibitor. Test compound stability in assay buffer. |
| "Flat" Dose-Response Curve | Compound is cytotoxic at higher concentrations; assay interference (e.g., fluorescence). | Run a counterscreen for cytotoxicity. Test the compound in an assay format that uses a different detection method (e.g., absorbance vs. fluorescence). |
References
- Process for preparation of benzoylpyridines and derivatives. (n.d.). Google Patents.
- Cuenda, A., & Rousseau, S. (2007). p38 MAP-kinases in inflammation and immunity. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 1773(8), 1358-1375.
- Structure–Activity Relationship Study of Novel 6-Aryl-2-benzoyl-pyridines as Tubulin Polymerization Inhibitors with Potent Antiproliferative Properties. (2020). Journal of Medicinal Chemistry, 63(3), 1030-1043.
- Revesz, L., Blum, E., Di Padova, F. E., Buhl, T., Feifel, R., Gram, H., Hiestand, P., Manning, U., & Rucklin, G. (2004). SAR of benzoylpyridines and benzophenones as p38alpha MAP kinase inhibitors with oral activity. Bioorganic & Medicinal Chemistry Letters, 14(13), 3601-3605.
- (E)-N-(3-(1-(2-(4-(2,2,2-Trifluoroacetamido)benzoyl)hydrazono)ethyl)phenyl)nicotinamide: A Novel Pyridine Derivative for Inhibiting Vascular Endothelial Growth Factor Receptor-2: Synthesis, Computational, and Anticancer Studies. (2022). Molecules, 27(15), 4989.
- A standard operating procedure for an enzymatic activity inhibition assay. (2021). Methods and Protocols, 4(2), 22.
-
Enzymatic Assay of Trypsin Inhibition. (2019). protocols.io. Retrieved January 26, 2026, from [Link]
- Structure–Activity Relationship Study of Novel 6-Aryl-2-benzoyl-pyridines as Tubulin Polymerization Inhibitors with Potent Antiproliferative Properties. (2020). Journal of Medicinal Chemistry.
- The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. (2024). Molecules, 29(8), 1888.
- 3,5-Pyridyne--a heterocyclic meta-benzyne derivative. (2004). The Journal of Organic Chemistry, 69(17), 5590-5601.
- Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole. (n.d.). Google Patents.
- Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase. (1996).
- New Amidino-Substituted Benzimidazole Derivatives as Human Dipeptidyl Peptidase III Inhibitors: Synthesis, In Vitro Evaluation, QSAR, and Molecular Docking Studies. (2023). Molecules, 28(18), 6668.
- Structure-Activity Relationships of Di-2-pyridylketone, 2-Benzoylpyridine, and 2-Acetylpyridine Thiosemicarbazones for Overcoming Pgp-Mediated Drug Resistance. (2016). Journal of Medicinal Chemistry, 59(18), 8454-8468.
- Process of preparing 2-hydroxymethyl-3,5-dimethyl-4-methoxypyridine. (n.d.). Google Patents.
-
Pyridine, 3,5-dimethyl-. (n.d.). NIST Chemistry WebBook. Retrieved January 26, 2026, from [Link]
- Discovery of Thieno[3,2-b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5. (2021). ACS Medicinal Chemistry Letters, 12(6), 947-953.
- The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2024). International Journal of Molecular Sciences, 25(14), 7640.
- Thiazole-substituted benzoylpiperazine derivatives as acetylcholinesterase inhibitors. (2019). Drug Development Research, 80(1), 106-117.
- Guidelines for the digestive enzymes inhibition assay. (2020). Food Frontiers, 1(2), 193-203.
- Process for the preparation of 3,5-dimethyl-4-methoxy pyridine derivatives, and intermediate therefor. (n.d.). Google Patents.
-
H2 Receptor Antagonists and Proton Pump Inhibitors | Pharmacology. (2023). YouTube. Retrieved January 26, 2026, from [Link]
-
Synthesis and Characterization of Pyridine-Based Polybenzimidazoles for High Temperature Polymer Electrolyte Membrane Fuel Cell. (n.d.). The Benicewicz Group. Retrieved January 26, 2026, from [Link]
- Synthetic method of 2, 3, 5-trichloropyridine. (n.d.). Google Patents.
- Aspects of the mechanisms of action of benzydamine. (1985). International Journal of Tissue Reactions, 7(3), 187-193.
- Novel Inhibitors of Acetyl- and Butyrylcholinesterase Derived from Benzohydrazides: Synthesis, Evaluation and Docking Study. (2022). Molecules, 27(19), 6668.
-
Structure activity relationship of synthetic derivatives. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Enzyme Analysis. (n.d.). G-Biosciences. Retrieved January 26, 2026, from [Link]
- 3,5-disubstituted pyridines with potent activity against drug-resistant Mycobacterium tuberculosis clinical isolates. (2021). European Journal of Medicinal Chemistry, 222, 113589.
- 2,4-Diaryl Benzofuro[3,2-b]pyridine Derivatives: Design, Synthesis, and Evaluation of Topoisomerase Inhibitory Activity and Cytotoxicity. (2018). ChemistrySelect, 3(30), 8749-8753.
- Method for preparing 3,5-dimethylpyridine-N-oxide. (n.d.). Google Patents.
-
2-(2,3-Dimethylbenzoyl)pyridine. (n.d.). PubChem. Retrieved January 26, 2026, from [Link]
- 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]. (2012). Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2889.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Discovery of novel 2,3,5-trisubstituted pyridine analogs as potent inhibitors of IL-1β via modulation of the p38 MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SAR of benzoylpyridines and benzophenones as p38alpha MAP kinase inhibitors with oral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Structure-Activity Relationship Study of Novel 6-Aryl-2-benzoyl-pyridines as Tubulin Polymerization Inhibitors with Potent Antiproliferative Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US3891661A - Process for preparation of benzoylpyridines and derivatives - Google Patents [patents.google.com]
- 7. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-(3,5-Dimethylbenzoyl)pyridine
This guide provides comprehensive troubleshooting and frequently asked questions (FAQs) for the purification of 2-(3,5-Dimethylbenzoyl)pyridine. It is designed for researchers, scientists, and professionals in drug development who are working with this and structurally related compounds. The protocols and advice provided herein are based on established chemical principles and analogous procedures for similar molecules.
I. Initial Purity Assessment and Strategy Selection
Before attempting any purification, it is crucial to assess the purity of your crude 2-(3,5-Dimethylbenzoyl)pyridine. This initial analysis will guide the selection of the most appropriate purification technique.
Q1: What are the first steps I should take to assess the purity of my crude product?
A1: A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
Thin-Layer Chromatography (TLC): This is a quick and effective method to visualize the number of components in your sample. Run the TLC on silica gel plates using a solvent system such as ethyl acetate/hexanes. The presence of multiple spots indicates impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for identifying the desired product and estimating its purity by comparing the integration of product peaks to those of impurities.
-
Mass Spectrometry (MS): This technique will confirm the molecular weight of your product and can help in identifying the mass of any significant impurities.
Q2: How do I choose the best purification method for 2-(3,5-Dimethylbenzoyl)pyridine?
A2: The choice of purification method depends on the physical state of your crude product and the nature of the impurities. Based on the structure of 2-(3,5-Dimethylbenzoyl)pyridine, a weakly basic aromatic ketone, the following decision tree can guide your choice.
Caption: Decision tree for selecting a purification method.
II. Troubleshooting Common Purification Challenges
This section addresses specific issues that may arise during the purification of 2-(3,5-Dimethylbenzoyl)pyridine.
Recrystallization Issues
Q3: I'm trying to recrystallize 2-(3,5-Dimethylbenzoyl)pyridine, but it's "oiling out" instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This is often due to the solvent being too nonpolar or the cooling process being too rapid.
Troubleshooting Steps:
-
Re-dissolve the Oiled Product: Gently heat the mixture to re-dissolve the oil.
-
Add a More Polar Co-solvent: While the solution is warm, add a small amount of a more polar solvent in which your compound is less soluble (e.g., if you are using hexanes, add a small amount of ethyl acetate). This will decrease the overall solvating power of the solvent system.
-
Slow Cooling: Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or ice bath. Slow cooling encourages the formation of a crystal lattice.
-
Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
Q4: My recrystallized product is still impure. How can I improve the purity?
A4: If a single recrystallization does not yield a product of sufficient purity, consider the following:
-
Perform a Second Recrystallization: A second recrystallization from the same or a different solvent system can often remove residual impurities.
-
Charcoal Treatment: If your product is colored due to minor, highly conjugated impurities, you can try a charcoal treatment. Dissolve the crude product in a suitable solvent, add a small amount of activated charcoal, heat the mixture briefly, and then filter it hot through a pad of Celite® to remove the charcoal. Then, proceed with the recrystallization.
-
Pre-purification with Acid-Base Extraction: Since 2-(3,5-Dimethylbenzoyl)pyridine has a basic pyridine ring, an acid-base extraction can be an effective preliminary purification step to remove non-basic impurities.[1] Dissolve the crude product in an organic solvent like dichloromethane and extract with dilute aqueous HCl. The product will move to the aqueous layer as its hydrochloride salt. The aqueous layer can then be washed with an organic solvent to remove non-basic impurities. Finally, basifying the aqueous layer (e.g., with NaOH) will precipitate the purified product, which can be extracted back into an organic solvent.[1][2]
Column Chromatography Issues
Q5: My compound is streaking or not moving from the baseline on the silica gel column. What is causing this?
A5: This is a common issue with pyridine-containing compounds on silica gel due to the interaction of the basic nitrogen with the acidic silica surface.
Troubleshooting Steps:
-
Add a Base to the Eluent: Add a small amount of a base, such as triethylamine (typically 0.1-1% by volume), to your eluent system (e.g., ethyl acetate/hexanes). This will neutralize the acidic sites on the silica gel and improve the elution of your basic compound.
-
Use a Different Stationary Phase: If the issue persists, consider using a different stationary phase. Alumina (neutral or basic) is a good alternative to silica gel for the purification of basic compounds.
-
Increase Eluent Polarity: A gradual increase in the polarity of your eluent system during the chromatography run (gradient elution) can help to elute more polar compounds.
Q6: I'm having trouble separating my product from a close-running impurity. How can I improve the separation?
A6: Improving the resolution between two closely eluting compounds requires optimizing your chromatography conditions.
Troubleshooting Steps:
-
Optimize the Solvent System: Systematically test different solvent systems with varying polarities. Sometimes, using a different combination of solvents (e.g., dichloromethane/methanol instead of ethyl acetate/hexanes) can significantly alter the selectivity of the separation.
-
Use a Longer Column: A longer column provides more surface area for interaction, which can improve separation.
-
Dry Loading: Instead of loading your sample as a concentrated solution, pre-adsorb it onto a small amount of silica gel. To do this, dissolve your crude product in a suitable solvent, add a small amount of silica gel, and then remove the solvent under reduced pressure to obtain a dry, free-flowing powder. This powder can then be carefully added to the top of your column. This technique often results in sharper bands and better separation.
III. Frequently Asked Questions (FAQs)
Q7: What are the expected physicochemical properties of 2-(3,5-Dimethylbenzoyl)pyridine?
| Property | Estimated Value/Characteristic | Rationale/Reference |
| Molecular Formula | C₁₄H₁₃NO | - |
| Molecular Weight | 211.26 g/mol | Based on the structure.[3] |
| Physical State | Likely a solid or high-boiling liquid at room temperature. | Benzoylpyridines are often solids or high-boiling liquids.[1][2] |
| Boiling Point | Expected to be >200 °C at atmospheric pressure. | Similar aromatic ketones and pyridines have high boiling points. For example, 3-benzoylpyridine has a boiling point of 141-145 °C at 4 mm Hg.[2] |
| Solubility | Likely soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and acetone. Sparingly soluble in nonpolar solvents like hexanes and potentially water. | Pyridine itself is miscible with many organic solvents.[4][5] A study on 3,5-dimethylpyrazole showed good solubility in alcohols, ethyl acetate, and acetone.[6] |
Q8: What are the common impurities I might encounter during the synthesis of 2-(3,5-Dimethylbenzoyl)pyridine?
A8: The impurities will depend on the synthetic route. Common synthetic methods for benzoylpyridines include Friedel-Crafts acylation or the reaction of an organometallic pyridine derivative with a benzoyl chloride. Potential impurities could include:
-
Unreacted Starting Materials: 3,5-dimethylbenzoyl chloride or 2-lithiopyridine, for example.
-
Positional Isomers: If the directing effects of the substituents are not highly selective, you may form other isomers.
-
Over-acylated Products: In some cases, a second acylation on the pyridine or benzene ring might occur.
-
Byproducts from Side Reactions: For instance, the hydrolysis of the benzoyl chloride to the corresponding carboxylic acid.
Q9: Can I use distillation to purify 2-(3,5-Dimethylbenzoyl)pyridine?
A9: If your compound is a liquid and the impurities have significantly different boiling points, vacuum distillation can be a very effective purification method. Given the expected high boiling point of this compound, distillation should be performed under reduced pressure to prevent thermal decomposition.
IV. Experimental Protocols
The following are general protocols that can be adapted for the purification of 2-(3,5-Dimethylbenzoyl)pyridine.
Protocol 1: Recrystallization
-
Solvent Selection: In a small test tube, add about 20-30 mg of your crude product. Add a few drops of a potential recrystallization solvent (e.g., isopropanol, ethanol, ethyl acetate, or a mixture like ethyl acetate/hexanes).
-
Dissolution: Gently heat the mixture until the solid dissolves completely. If it dissolves readily at room temperature, the solvent is too good; if it doesn't dissolve even upon heating, the solvent is too poor. The ideal solvent will dissolve the compound when hot but not when cold.
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the test tube with a glass rod or placing it in an ice bath.
-
Scaling Up: Once a suitable solvent or solvent system is identified, dissolve the bulk of your crude product in the minimum amount of the hot solvent in an Erlenmeyer flask.
-
Cooling and Isolation: Allow the flask to cool slowly to room temperature and then in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.
Protocol 2: Flash Column Chromatography
-
TLC Analysis: Determine an appropriate eluent system by TLC. The ideal solvent system will give your product an Rf value of approximately 0.2-0.4.
-
Column Packing: Pack a glass column with silica gel as a slurry in the chosen eluent.
-
Sample Loading: Dissolve your crude product in a minimal amount of the eluent (or a slightly more polar solvent if necessary) and load it onto the top of the column. For better results, consider dry loading as described in Q6.
-
Elution: Elute the column with your chosen solvent system, collecting fractions.
-
Analysis and Pooling: Analyze the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.
V. References
-
Organic Syntheses, Coll. Vol. 4, p.88 (1963); Vol. 35, p.12 (1955).
-
US Patent 3,891,661A, Process for preparation of benzoylpyridines and derivatives.
-
CN101648910B, Method for preparing 3,5-dimethylpyridine-N-oxide.
-
PubChem, National Center for Biotechnology Information. 2,5-Dimethylpyridine. [Link]
-
GB1335287A, Process for the preparation of 3,5-dimethyl pyridine.
-
A Simple, Tandem Approach to the Construction of Pyridine Derivatives under Metal-free Conditions: A One-step Synthesis of the M. The Royal Society of Chemistry. [Link]
-
Solubility determination and thermodynamic modelling of 3,5-dimethylpyrazole in nine organic solvents from T = (283.15 to 313.15) K and mixing properties of solutions. Journal of Molecular Liquids. [Link]
-
PubChem, National Center for Biotechnology Information. 2-(2,3-Dimethylbenzoyl)pyridine. [Link]
-
Schubert, M., Limbach, H. H., & Elguero, J. (2019). Synthesis of 15N labelled 3,5‐dimethylpyridine. Journal of Labelled Compounds and Radiopharmaceuticals, 62(14), 886-893. [Link]
-
NIST Chemistry WebBook. Pyridine, 3,5-dimethyl-. [Link]
-
EP0369208A1, Process for the preparation of 3,5-dimethyl-4-methoxy pyridine derivatives, and intermediate therefor.
-
Supporting Information - Wiley-VCH. [Link]
-
One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines. CORE. [Link]
-
Venugopal, N., Reddy, A. V. B., Reddy, K. G., Madhavi, V., & Madhavi, G. (2012). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. Journal of pharmaceutical and biomedical analysis, 70, 592–597. [Link]
-
WO1999033807A2, Synthesis of pharmaceutically useful pyridine derivatives (intermediates) employing free radical substitution reactions to functionalize the 2-position of the pyridine.
-
Solubility of Things. Pyridine. [Link]
-
Supp Inf - The Royal Society of Chemistry. [Link]
-
Sciencemadness Wiki. Pyridine. [Link]
-
PubChem, National Center for Biotechnology Information. 2-Ethyl-3,5-dimethylpyridine. [Link]
-
PubChem, National Center for Biotechnology Information. 2-(3,5-Dimethylphenyl)pyridine. [Link]
-
PubChem, National Center for Biotechnology Information. 3,5-Dimethyl-2-hydroxymethyl-4-methoxy-pyridine. [Link]
-
PubChem, National Center for Biotechnology Information. 3,5-Dimethylpyridine. [Link]
-
CAS Common Chemistry. 3-(2-Methylpropyl)pyridine. [Link]
-
CAS Common Chemistry. 2-Ethyl-3,5-dimethylpyridine. [Link]
Sources
- 1. US3891661A - Process for preparation of benzoylpyridines and derivatives - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. 2-(2,3-Dimethylbenzoyl)pyridine | C14H13NO | CID 24723589 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Pyridine - Sciencemadness Wiki [sciencemadness.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Palladium-Catalyzed Cross-Coupling for Substituted Pyridines
Prepared by: Your Senior Application Scientist
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving substituted pyridine scaffolds. Pyridines are a cornerstone of modern pharmaceuticals and functional materials, but their successful functionalization via cross-coupling is often challenging. The inherent electronic properties of the pyridine ring, particularly the Lewis basic nitrogen atom, can lead to complex reaction outcomes and catalyst inhibition.[1]
This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and practical advice to overcome common hurdles. We will move beyond simple procedural lists to explain the causality behind experimental choices, empowering you to rationally design and optimize your reactions.
Part I: Troubleshooting Guide - A Problem-Oriented Approach
This section addresses the most common failures encountered during the cross-coupling of substituted pyridines.
Issue 1: Low to No Product Conversion
This is the most frequent issue. A stalled reaction points to a fundamental problem within the catalytic cycle, most often related to catalyst activity or the inherent reactivity of your specific substrates.
Question: My reaction with a 2-chloropyridine is not working. What is the likely cause and how can I fix it?
Answer: Low conversion with electron-rich heteroaryl chlorides is often due to two primary challenges: catalyst inhibition by the pyridine nitrogen and a slow oxidative addition step.[1][2]
-
Causality - Catalyst Inhibition: The lone pair on the pyridine's nitrogen atom can coordinate strongly to the palladium center. This coordination can stabilize the catalyst in an off-cycle state, preventing it from participating in the catalytic cycle and leading to low or no reactivity.
-
Causality - Sluggish Oxidative Addition: The C-Cl bond is strong. For the catalytic cycle to begin, the Pd(0) species must insert into this bond. If the pyridine ring is electron-rich (due to donating substituents), it further strengthens the C-Cl bond, making this initial oxidative addition step energetically unfavorable.[2]
Troubleshooting Workflow:
-
Enhance Catalyst Performance with Ligands: The choice of ligand is paramount. For this challenging substrate, standard ligands like PPh₃ are often insufficient.
-
Action: Switch to modern, bulky, and electron-rich phosphine ligands (known as Buchwald ligands) or N-Heterocyclic Carbenes (NHCs).[3] These ligands accelerate both oxidative addition and the final reductive elimination step.[3]
-
Rationale: Their steric bulk creates a coordination environment around the palladium that disfavors binding to the pyridine nitrogen while promoting the desired reaction steps. Their strong electron-donating ability makes the palladium center more nucleophilic and reactive towards the C-Cl bond.
-
-
Re-evaluate Your Base and Solvent System: The base plays a critical role, particularly in Suzuki couplings where it facilitates the transmetalation step.
-
Action: Screen a panel of bases and solvents. If using anhydrous K₃PO₄ in a non-polar solvent like toluene, try adding a small amount of water (3-5 equivalents).[2] Alternatively, consider stronger bases like Cs₂CO₃ or weaker, more soluble organic bases in polar aprotic solvents like dioxane or THF.
-
Rationale: The solubility and strength of the base can dramatically affect reaction kinetics. In some cases, water is required to activate phosphate bases. For substrates sensitive to strong bases, weaker options like K₂CO₃ may prevent decomposition.[4][5]
-
-
Increase Substrate Reactivity: If ligand and base screening fails, the issue lies with the substrate itself.
-
Action: If possible, switch from the 2-chloropyridine to the analogous 2-bromo- or 2-iodopyridine. The reactivity order is I > Br > Cl.
-
Rationale: The C-Br and C-I bonds are weaker and more polarizable than the C-Cl bond, making the oxidative addition step significantly faster and more favorable.
-
Issue 2: Significant Formation of Side Products
The appearance of undesired products signals competing reaction pathways. Identifying these products is key to diagnosing the problem.
Question: My Suzuki reaction is yielding significant amounts of homocoupled boronic acid (Ar-Ar) and protodeboronated starting material. What's happening?
Answer: This typically indicates that the desired transmetalation step is slow or inefficient, allowing side reactions to dominate.
-
Causality - Homocoupling: This side reaction can be promoted by oxygen in the reaction atmosphere or by certain palladium species, especially if the desired cross-coupling is slow.
-
Causality - Protodeboronation: This is the protonolysis of the C-B bond, replacing the boronic acid group with a hydrogen atom. It is often base-mediated and competes directly with transmetalation.[1] This is especially problematic with slow transmetalation steps.[1]
Troubleshooting Workflow:
-
Ensure Rigorous Inert Conditions: Oxygen is a known culprit in promoting homocoupling.
-
Action: Degas your solvent thoroughly using a freeze-pump-thaw technique (at least 3 cycles) or by sparging with argon for 30-60 minutes. Assemble your reaction under a positive pressure of an inert gas (Argon or Nitrogen).
-
Rationale: Removing dissolved oxygen minimizes oxidative pathways that lead to homocoupling of the organoboron reagent.
-
-
Optimize the Base: The choice and quality of the base are critical.
-
Action: Switch to a milder base (e.g., K₂CO₃) or a non-hydroxide base (e.g., K₃PO₄). Ensure the base is finely powdered and dry.
-
Rationale: A highly basic or aqueous environment can accelerate the rate of protodeboronation relative to transmetalation.
-
-
Modify the Boron Reagent: Boronic acids can be prone to these side reactions.
-
Action: Consider converting the boronic acid to its corresponding pinacol ester (a BPin derivative) or using an MIDA boronate.
-
Rationale: Boronic esters are often more stable to protodeboronation and can exhibit different reactivity profiles, sometimes leading to cleaner reactions.
-
Part II: Frequently Asked Questions (FAQs)
Q1: Why are substituted pyridines considered "difficult" substrates for cross-coupling?
The primary difficulty arises from the Lewis basic nitrogen atom at position 1. This nitrogen can act as a ligand itself, coordinating to the palladium catalyst. This coordination can sequester the active catalyst, effectively poisoning it and preventing it from participating in the desired catalytic cycle.[1] Furthermore, the electronic nature of the pyridine ring can deactivate it towards the initial oxidative addition step, especially for electron-rich halopyridines.[2]
Q2: How do I rationally select a ligand for my pyridine coupling reaction?
Ligand selection should be based on the electronic properties of your pyridine substrate and the nature of the bond being formed.
| Substrate Challenge | Recommended Ligand Class | Rationale | Example Ligands |
| Electron-Rich Halopyridine (Slow Oxidative Addition) | Bulky, Electron-Rich Dialkylbiarylphosphines | Strong σ-donation increases electron density on Pd, promoting oxidative addition.[3] | SPhos, XPhos, RuPhos |
| Sterically Hindered Substrates (Slow Reductive Elimination) | Bulky, Large Bite-Angle Ligands | Steric bulk forces the coupling partners together, accelerating the product-forming reductive elimination step. | Xantphos, dppf |
| C-N Coupling (Buchwald-Hartwig) | Highly Bulky, Electron-Rich Phosphines | These ligands are specifically designed to facilitate the challenging C-N reductive elimination. | BrettPhos, Josiphos-type |
| General Reactivity | N-Heterocyclic Carbenes (NHCs) | Strong σ-donors that form very stable bonds to palladium, preventing catalyst decomposition at high temperatures.[3] | IPr, IMes |
Q3: What is the purpose of additives like LiCl in some protocols?
Additives can play several roles. In Stille couplings, LiCl can facilitate the transmetalation from the organotin reagent. In Buchwald-Hartwig aminations, certain additives can help break up palladium-alkoxide aggregates that may be catalytically inactive. In some cases, additives can influence the solubility of other reagents.
Part III: Key Experimental Protocols
This section provides a robust, general starting point for a Suzuki-Miyaura coupling. Always perform initial reactions on a small scale (0.1-0.2 mmol) for optimization.
Protocol: General Procedure for Suzuki-Miyaura Coupling of a Halopyridine
Reagents & Equipment:
-
Halopyridine (1.0 eq)
-
Pyridineboronic acid or ester (1.2 - 1.5 eq)
-
Palladium precatalyst (e.g., SPhos Pd G4, 1-3 mol%)
-
Ligand (if not using a precatalyst, e.g., SPhos, 2-6 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 eq)
-
Anhydrous Solvent (e.g., Dioxane/H₂O 10:1, Toluene)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas line (Argon or Nitrogen)
Step-by-Step Methodology:
-
Preparation: In a glovebox or on a Schlenk line, add the halopyridine, boronic acid reagent, base, and palladium precatalyst to the reaction vessel. Note: The base should be finely ground to maximize surface area.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe. The reaction mixture should be stirred.
-
Degassing (if not in a glovebox): If assembled on the bench, seal the vessel and perform three cycles of vacuum/backfill with an inert gas.
-
Reaction: Heat the reaction to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and filter through a pad of celite to remove inorganic salts and palladium black.
-
Extraction: Transfer the filtrate to a separatory funnel. Wash with water and then with brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel.
Part IV: Visualizations & Diagrams
The Palladium Catalytic Cycle for Cross-Coupling
dot digraph "Palladium_Catalytic_Cycle" { graph [splines=ortho, nodesep=0.6, ranksep=1.2, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=12, margin=0.2]; edge [fontname="Arial", fontsize=10, color="#202124"];
// Nodes pd0 [label="Pd(0)L₂\n(Active Catalyst)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; oa [label="Oxidative Addition\nIntermediate\n(Pyr-Pd(II)-X)L₂", fillcolor="#EA4335", fontcolor="#FFFFFF"]; tm [label="Transmetalation\nIntermediate\n(Pyr-Pd(II)-R)L₂", fillcolor="#FBBC05", fontcolor="#202124"]; re [label="Reductive Elimination", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges pd0 -> oa [label=" + Pyr-X "]; oa -> tm [label=" + R-B(OR)₂\n(Base)"]; tm -> re [label=" "]; re -> pd0 [label=" "];
// Invisible nodes for product product_out [label="Pyr-R\n(Product)", shape=none, fontcolor="#202124"]; re -> product_out [style=dashed]; } dot Caption: Generalized catalytic cycle for Suzuki-Miyaura cross-coupling.
Troubleshooting Workflow for a Failed Reaction
dot digraph "Troubleshooting_Workflow" { graph [rankdir="TB", bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];
// Nodes start [label="Reaction Failed\n(Low/No Conversion)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_reagents [label="1. Verify Reagent Purity\n& Inert Conditions", fillcolor="#FBBC05", fontcolor="#202124"]; screen_ligand [label="2. Screen Ligands\n(Bulky, e⁻-Rich)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; screen_base [label="3. Screen Base & Solvent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; change_halide [label="4. Increase Substrate Reactivity\n(Switch Cl -> Br -> I)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; success [label="Reaction Successful", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> check_reagents; check_reagents -> screen_ligand [label="Reagents OK"]; screen_ligand -> screen_base [label="No Improvement"]; screen_base -> change_halide [label="No Improvement"]; screen_ligand -> success [label="Improvement"]; screen_base -> success [label="Improvement"]; change_halide -> success [label="Improvement"]; } dot Caption: A decision tree for troubleshooting failed pyridine cross-coupling reactions.
References
-
Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. (n.d.). MDPI. [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. (2004). The Journal of Organic Chemistry. [Link]
-
Palladium‐Catalysed Cross‐Coupling and Related Processes: Some Interesting Observations That Have Been Exploited in Synthetic Chemistry. (2009). ResearchGate. [Link]
-
Pd/Tl Bimetal-Catalyzed C3(5)–H Activation of Pyridine Derivatives Enables Access to Pyridine-Fused Benzophospholes and Their Transformation into Seven-Membered Phosphepines. (2024). Organic Letters. [Link]
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022). Organic Process Research & Development. [Link]
-
Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. (2012). ResearchGate. [Link]
-
Heck coupling reaction by pyridine‐coordinated tridentate complex... (n.d.). ResearchGate. [Link]
-
A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. (2023). RSC Publishing. [Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (2019). Chemical Reviews. [Link]
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022). ResearchGate. [Link]
-
Palladium-Catalyzed Reductive Heck Hydroarylation of Unactivated Alkenes Using Hydrosilane at Room Temperature. (2024). The Journal of Organic Chemistry. [Link]
-
Palladium-Catalyzed C−H Functionalization of Pyridine N-Oxides: Highly Selective Alkenylation and Direct Arylation with Unactivated Arenes. (2008). Journal of the American Chemical Society. [Link]
-
Diagnosing issues with a failed Suzuki coupling? (2019). Reddit. [Link]
-
17.2: Palladium catalyzed couplings. (2020). Chemistry LibreTexts. [Link]
-
Palladium-Catalyzed C−H Functionalization of Pyridine N -Oxides: Highly Selective Alkenylation and Direct Arylation with Unactivated Arenes. (2008). ResearchGate. [Link]
-
Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. (2015). National Institutes of Health (NIH). [Link]
-
Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. (2010). National Institutes of Health (NIH). [Link]
-
Pd-catalyzed oxidative C–H/C–H cross-coupling of pyridines with heteroarenes. (2013). Chemical Science. [Link]
-
Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. (2015). National Institutes of Health (NIH). [Link]
-
Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile. (2016). ACS Central Science. [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (2012). ResearchGate. [Link]
-
Proton Guru Practice V.4: Palladium Catalyzed Coupling Reactions. (2019). YouTube. [Link]
-
Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. (2019). Organometallics. [Link]
-
Selected ligands and catalysts for Buchwald‐Hartwig amination.... (n.d.). ResearchGate. [Link]
Sources
- 1. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
resolving regioselectivity issues in the synthesis of benzoylpyridines
Welcome to the technical support center for resolving regioselectivity issues in the synthesis of benzoylpyridines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of pyridine functionalization. Here, we will dissect common experimental challenges, provide evidence-based troubleshooting protocols, and answer frequently asked questions to streamline your synthetic workflows.
Troubleshooting Guide: Common Regioselectivity Problems
This section addresses specific issues you may encounter during the synthesis of benzoylpyridines and provides actionable solutions.
Issue 1: My Friedel-Crafts acylation of a substituted pyridine is yielding a mixture of regioisomers, or failing entirely.
Root Cause Analysis:
The classical Friedel-Crafts acylation is often problematic with pyridine due to two main factors. Firstly, the lone pair on the pyridine nitrogen acts as a Lewis base and coordinates with the Lewis acid catalyst (e.g., AlCl₃), deactivating the ring towards electrophilic substitution. Secondly, this coordination makes the pyridine ring even more electron-deficient, further hindering the reaction.[1][2]
For substituted pyridines, the directing effects of the existing substituents play a crucial role in determining the position of acylation. Electron-donating groups can activate the ring and direct the incoming acyl group, while electron-withdrawing groups will further deactivate the ring.
Troubleshooting Protocol:
-
Consider the Electronic Nature of Your Substituent:
-
Activating Groups (-CH₃, -OCH₃, etc.): These groups will direct acylation to the ortho and para positions relative to themselves. However, the inherent deactivation of the pyridine ring can still lead to low yields.
-
Deactivating Groups (-NO₂, -CN, etc.): These will direct to the meta position and make the reaction even more challenging.
-
-
Alternative Acylation Strategies:
-
From Carboxylic Acids: A reliable method for synthesizing 3- and 4-benzoylpyridines involves the reaction of the corresponding nicotinic or isonicotinic acid with thionyl chloride to form the acid chloride, followed by a Friedel-Crafts reaction with benzene and aluminum chloride.[3] This approach bypasses the direct acylation of the pyridine ring.
-
Using Pyridine-N-Oxides: The N-oxide functionality activates the pyridine ring to electrophilic attack, particularly at the 2- and 4-positions. You can perform the acylation on the N-oxide and then deoxygenate the nitrogen in a subsequent step. Palladium-catalyzed cross-dehydrogenative coupling (CDC) reactions of pyridine N-oxides with toluenes can yield 2-benzylpyridines, which can then be oxidized.[4]
-
Directed Metalation: The use of a directing group can overcome regioselectivity issues. The directing group coordinates to a metal catalyst, bringing it in close proximity to a specific C-H bond and enabling site-selective acylation.[5]
-
Experimental Protocol: Synthesis of 3-Benzoylpyridine from Nicotinic Acid [3]
-
Acid Chloride Formation: In a flask equipped with a stirrer and reflux condenser, cautiously add thionyl chloride to nicotinic acid. The reaction can be vigorous initially.
-
Reaction: Heat the mixture on a steam bath with continuous stirring for one hour.
-
Removal of Excess Thionyl Chloride: Remove the excess thionyl chloride by distillation under reduced pressure.
-
Friedel-Crafts Acylation: Add anhydrous benzene to the flask, followed by portion-wise addition of anhydrous aluminum chloride while maintaining the temperature between 5°C and 10°C in an ice-salt bath.
-
Work-up: After the reaction is complete, cautiously pour the reaction mixture onto a mixture of ice and concentrated hydrochloric acid. Extract the aqueous layer, neutralize with sodium hydroxide, and then extract the product with an organic solvent like chloroform.
-
Purification: Purify the product by distillation under reduced pressure.
Issue 2: I am attempting a radical acylation of pyridine and obtaining a mixture of 2- and 4-benzoylpyridine. How can I improve the regioselectivity?
Root Cause Analysis:
Radical acylations, such as the Minisci reaction, are effective for functionalizing the electron-deficient pyridine ring. Acyl radicals are nucleophilic and preferentially add to the protonated pyridine ring at the 2- and 4-positions, which have the highest electron deficiency.[1][6] The ratio of 2- to 4-substitution is influenced by steric and electronic factors.
Troubleshooting Protocol:
-
Steric Hindrance: The use of bulky reagents or substituents on the pyridine ring can favor substitution at the less sterically hindered 4-position.
-
Solvent and Temperature Effects: The reaction conditions can influence the isomer ratio. Experiment with different solvents and temperatures to optimize for the desired isomer.
-
Use of a Blocking Group: A removable blocking group can be introduced to the pyridine nitrogen. This can direct the radical addition exclusively to the C4 position.[6]
Workflow for Improving C4-Selectivity:
Caption: Decision workflow for improving regioselectivity in radical acylation.
Frequently Asked Questions (FAQs)
Q1: Why is the direct Friedel-Crafts acylation of pyridine generally unsuccessful?
As mentioned in the troubleshooting guide, the pyridine nitrogen's basicity leads to its coordination with the Lewis acid catalyst. This deactivates the ring towards electrophilic attack by creating a positively charged pyridinium species, which is highly electron-deficient.[1][2]
Q2: What are the most reliable methods for synthesizing each of the 2-, 3-, and 4-benzoylpyridine isomers respectively?
-
2-Benzoylpyridine:
-
Oxidation of Phenyl(pyridin-2-yl)methanol: This is a common and effective method. The precursor alcohol can be synthesized via the addition of a phenyl Grignard reagent to pyridine-2-carboxaldehyde. The oxidation can be carried out using various oxidizing agents.[7]
-
From 2-Cyanopyridine: Reaction of 2-cyanopyridine with a phenyl Grignard reagent, followed by hydrolysis, yields 2-benzoylpyridine.
-
Palladium-Catalyzed Cross-Coupling: While challenging due to the "2-pyridyl problem" where 2-pyridyl organometallics can be unstable, specialized ligands and conditions have been developed to facilitate these couplings.[8][9]
-
-
3-Benzoylpyridine:
-
4-Benzoylpyridine:
-
From Isonicotinic Acid: Analogous to the synthesis from nicotinic acid, this method provides good yields of 4-benzoylpyridine.[3]
-
Radical Acylation: Under certain conditions, radical acylation can favor the 4-position.
-
Q3: How do directing groups work to control regioselectivity in pyridine acylation?
Directing groups are functionalities that can chelate to a metal catalyst. This chelation brings the catalyst into close proximity to a specific C-H bond on the pyridine ring, leading to its selective activation and subsequent functionalization, such as acylation.[5] This approach offers a high degree of control over the position of substitution that might be difficult to achieve through the inherent electronics of the pyridine ring alone.
Illustrative Mechanism of Directed C-H Acylation:
Caption: Simplified catalytic cycle for directed C-H acylation of pyridine.
Q4: Are there any modern, catalytic methods that offer high regioselectivity?
Yes, several modern catalytic methods have been developed to address the challenges of regioselective pyridine functionalization.
-
Palladium-Catalyzed C-H Activation/Cross-Coupling: As mentioned, this is a powerful tool, often employing a directing group strategy for high regioselectivity.[5]
-
Cobalt-Catalyzed Benzannulation: Co(III)-catalyzed reactions can achieve site-selective C5 and C6 benzannulation of substituted pyridones with diynes via dual C-H bond activation.[10]
-
Photoredox Catalysis: Light-driven methods, sometimes in combination with a catalyst, can generate radical intermediates under mild conditions, offering unique reactivity and selectivity profiles for pyridine functionalization.[11][12]
Comparative Summary of Synthetic Strategies:
| Method | Target Isomer(s) | Advantages | Common Issues |
| Friedel-Crafts (from Py-COOH) | 3-, 4- | High-yielding, well-established[3] | Requires stoichiometric reagents |
| Oxidation of Precursors | 2-, 3-, 4- | Versatile, good yields | Requires synthesis of the precursor alcohol/methane |
| Radical Acylation (Minisci) | 2-, 4- | Good for electron-deficient rings[1] | Mixture of isomers, requires optimization[6] |
| Directed C-H Activation | Specific (e.g., C2) | High regioselectivity[5] | Requires a directing group, catalyst cost |
| Cross-Coupling (e.g., Suzuki) | 2-, 3-, 4- | High functional group tolerance | "2-pyridyl problem" can lead to low yields[8][9] |
References
-
Organic Syntheses, Coll. Vol. 4, p.816 (1963); Vol. 31, p.78 (1951). [Link]
-
YouTube. (2022). Preparation of Pyridines, Part 3: By Acylation. [Link]
-
Cantillo, D., & Kappe, C. O. (2013). Modular Synthesis of Benzoylpyridines Exploiting a Reductive Arylation Strategy. Organic Letters, 15(15), 3832–3835. [Link]
- Google Patents. (1975).
- Google Patents. (2015). CN104326973A - Synthesis method of 2-benzoylpyridine.
-
ACS Publications. (2016). Palladium-Catalyzed Regioselective Benzylation–Annulation of Pyridine N-Oxides with Toluene Derivatives via Multiple C–H Bond Activations. [Link]
-
ResearchGate. Acylation of arenes using a pyridine-directing group. [Link]
-
ACS Publications. (2019). Beyond Friedel–Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2-(Trialkylsilyl)pyridines. [Link]
-
ACS Publications. (2012). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. [Link]
-
Wiley Online Library. (2023). Chemo- and Regioselective Alkylation of Pyridine N-Oxides with Titanacyclopropanes. [Link]
-
ACS Publications. (2021). Directing Group Enables Electrochemical Selectively Meta-Bromination of Pyridines under Mild Conditions. [Link]
-
National Institutes of Health. (2021). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. [Link]
-
Royal Society of Chemistry. (2018). Co(iii)-catalyzed regioselective benzannulation of substituted pyridones with 1,6-diynes via dual C–H bond activation. [Link]
-
Pearson. (2024). EAS Reactions of Pyridine Explained. [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. EAS Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. CN104326973A - Synthesis method of 2-benzoylpyridine - Google Patents [patents.google.com]
- 8. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Co(iii)-catalyzed regioselective benzannulation of substituted pyridones with 1,6-diynes via dual C–H bond activation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Modular Synthesis of Benzoylpyridines Exploiting a Reductive Arylation Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Stability and Degradation of 2-(3,5-Dimethylbenzoyl)pyridine
Welcome to the technical support center for 2-(3,5-Dimethylbenzoyl)pyridine. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and questions regarding the stability and degradation of this compound, providing not just solutions but also the underlying scientific rationale to empower your experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for 2-(3,5-Dimethylbenzoyl)pyridine to ensure long-term stability?
A1: Proper storage is the most critical factor in preventing degradation. Based on the chemical properties of pyridine and benzophenone derivatives, the following conditions are recommended:
-
Temperature: Store in a cool environment, ideally refrigerated at 2–8°C for long-term storage.[1]
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen. The pyridine ring and benzylic methyl groups can be susceptible to oxidation.
-
Light: Protect from light by using amber glass vials or storing the container in the dark. The benzoyl moiety is a chromophore that can absorb UV light, potentially initiating photodegradation.[2][3]
-
Moisture: Keep the container tightly sealed in a dry, desiccated environment.[1][4][5][6] Moisture can facilitate certain degradation pathways.
Q2: My solid 2-(3,5-Dimethylbenzoyl)pyridine has developed a yellowish or brownish tint. What does this indicate?
A2: A change in color from white/off-white to yellow or brown is a common visual indicator of degradation. This is often due to the formation of small quantities of chromophoric impurities resulting from oxidation or photodegradation. While the bulk of the sample may still be intact, the presence of color suggests that purity has been compromised. It is highly recommended to re-analyze the sample's purity using methods like HPLC or GC-MS before use.[7]
Q3: What personal protective equipment (PPE) is necessary when handling this compound?
A3: Due to the characteristics of pyridine-containing compounds, appropriate safety measures are essential. Always handle 2-(3,5-Dimethylbenzoyl)pyridine in a well-ventilated chemical fume hood.[7] Recommended PPE includes:
-
Nitrile gloves
-
Safety goggles with side shields or a face shield
Q4: Is 2-(3,5-Dimethylbenzoyl)pyridine susceptible to hydrolysis in aqueous solutions?
A4: The central ketone linkage (benzoyl group) is generally stable and resistant to hydrolysis under neutral pH conditions. However, prolonged exposure to strongly acidic or basic conditions, especially at elevated temperatures, could potentially lead to hydrolytic degradation. This susceptibility should be confirmed experimentally through forced degradation studies if the compound is to be used in such environments. While not directly analogous, studies on related heterocyclic compounds show that reactivity can be influenced by pH.[8]
Troubleshooting Guide for Experimental Issues
This section addresses specific problems you may encounter during your research, providing potential causes and actionable solutions.
Problem 1: I am observing a gradual loss of purity in my stock solution of 2-(3,5-Dimethylbenzoyl)pyridine over a short period.
-
Potential Cause 1: Solvent-Mediated Degradation. The choice of solvent is critical. Protic solvents (like methanol or ethanol) can participate in photochemical reactions, while chlorinated solvents may contain acidic impurities that catalyze degradation.
-
Solution 1: Prepare stock solutions in high-purity, degassed aprotic solvents such as acetonitrile (ACN) or dimethyl sulfoxide (DMSO). Prepare fresh solutions for sensitive experiments and store them under the recommended conditions (cool, dark, inert atmosphere).
-
Potential Cause 2: Photodegradation. Standard laboratory lighting, especially sunlight, can provide enough energy to initiate photochemical reactions, as the benzoyl group is a known photosensitizer.[3]
-
Solution 2: Work with solutions in amber glassware. If using clear glassware or multi-well plates, cover them with aluminum foil to block light. Minimize the time the solution is exposed to ambient light.
-
Potential Cause 3: Oxidative Degradation. Dissolved oxygen in the solvent can contribute to the oxidation of the molecule.
-
Solution 3: Use solvents that have been sparged with an inert gas (nitrogen or argon) to remove dissolved oxygen before preparing your stock solution. Store the solution headspace under an inert gas.
Problem 2: My chromatogram (HPLC/GC) shows unexpected peaks that increase in size over time.
-
Potential Cause: Formation of Degradation Products. The appearance of new peaks is the most direct evidence of degradation. The retention time and mass spectral data (if using MS) can provide clues to the identity of the degradants.
-
Solution: Perform a Forced Degradation Study. To proactively identify potential degradants, a forced degradation (or stress testing) study is the definitive approach. This involves intentionally exposing the compound to harsh conditions to accelerate degradation. By analyzing the resulting mixtures, you can identify the degradation products and develop analytical methods to monitor for them in your experiments. See the detailed protocol below.
Problem 3: I am getting inconsistent results in my biological or chemical assay.
-
Potential Cause: Variable Purity of the Compound. If the compound degrades, the actual concentration of the active molecule decreases, leading to lower-than-expected activity. Furthermore, the degradation products themselves might be reactive or interfere with the assay, causing unpredictable results.
-
Solution: Implement Routine Purity Analysis. Before conducting critical experiments, verify the purity of your solid sample or stock solution. A quick purity check via HPLC with UV detection is often sufficient. Establish a purity threshold (e.g., >98%) below which the material should not be used.
Data & Protocols for the Application Scientist
Table 1: Summary of Potential Degradation Pathways and Products
| Degradation Pathway | Stress Condition | Potential Transformation | Expected Degradation Products | Analytical Signature (MS) |
| Photodegradation | UV Light (e.g., 254/365 nm) | Ketone reduction; Radical coupling | Phenyl(pyridin-2-yl)methanol derivative; Pinacol-like dimers | +2 Da (for reduction) |
| Oxidation | H₂O₂, AIBN, m-CPBA | N-oxidation of pyridine; Oxidation of methyl groups | 2-(3,5-Dimethylbenzoyl)pyridine N-oxide; Carboxylic acid or alcohol derivatives | +16 Da (N-oxide or hydroxylation) |
| Acid Hydrolysis | Strong Acid (e.g., 1M HCl), Heat | Cleavage of ketone (unlikely) | 3,5-Dimethylbenzoic acid and 2-substituted pyridine | Fragmentation |
| Base Hydrolysis | Strong Base (e.g., 1M NaOH), Heat | Cleavage of ketone (unlikely) | 3,5-Dimethylbenzoic acid and 2-substituted pyridine | Fragmentation |
| Thermal Degradation | High Temperature (e.g., >100°C) | General decomposition | Complex mixture of smaller fragments | Multiple low m/z fragments |
Note: This table is predictive, based on the chemical nature of the compound's functional groups. Actual degradation products must be confirmed experimentally.
Diagram: Key Factors Influencing Stability
This diagram illustrates the primary external factors that can impact the stability of 2-(3,5-Dimethylbenzoyl)pyridine. Managing these factors is key to preserving sample integrity.
Caption: Key environmental factors that can initiate the degradation of 2-(3,5-Dimethylbenzoyl)pyridine.
Protocol: Forced Degradation Study Workflow
This protocol provides a systematic approach to investigating the stability of 2-(3,5-Dimethylbenzoyl)pyridine and identifying its degradation products.
Objective: To determine the intrinsic stability profile of the compound and to generate potential degradation products for analytical method development.
Methodology:
-
Preparation of Stock Solution:
-
Prepare a stock solution of 2-(3,5-Dimethylbenzoyl)pyridine at a known concentration (e.g., 1 mg/mL) in a 50:50 mixture of acetonitrile and water. This co-solvent system is generally suitable for accommodating both aqueous and organic stress reagents.
-
-
Application of Stress Conditions:
-
For each condition, mix 1 mL of the stock solution with 1 mL of the stress reagent in a sealed vial. Run a control sample (1 mL stock + 1 mL of 50:50 ACN/H₂O) in parallel.
-
Acid Hydrolysis: 1M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: 1M NaOH. Incubate at 60°C for 24 hours.
-
Oxidation: 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Stress: Use the control sample solution. Incubate at 80°C for 48 hours, protected from light.
-
Photolytic Stress: Expose the control sample solution to a photostability chamber with a UV light source (e.g., 254 nm or 365 nm) for 24 hours. Wrap a control vial in aluminum foil and place it alongside the exposed sample.
-
-
Sample Quenching and Analysis:
-
After the incubation period, cool samples to room temperature.
-
Neutralize the acid and base-stressed samples by adding an equimolar amount of base or acid, respectively.
-
Dilute all samples (including controls) to a suitable concentration for analysis (e.g., 100 µg/mL).
-
Analyze all samples by a stability-indicating method, typically a reverse-phase HPLC-UV-MS method.[9][10] A gradient elution is recommended to separate the parent compound from any new peaks.
-
-
Data Interpretation:
-
Compare the chromatograms of the stressed samples to the control.
-
Calculate the percentage degradation.
-
Use the mass spectrometry data to propose structures for the observed degradation products based on their mass-to-charge ratio (m/z).
-
Diagram: Troubleshooting Workflow for Purity Issues
This workflow provides a logical sequence of steps to diagnose and resolve issues related to compound purity and stability.
Caption: A step-by-step workflow for troubleshooting experimental issues related to compound stability.
References
- 2,3-Pyridinedicarboxylic acid, 5-(methoxymethyl)-, dimethyl ester | 139123-56-1. (n.d.). Google Cloud.
- 2-Pyridinemethanol, 3,5-Dimethyl - Pipzine Chemicals. (n.d.). Pipzine Chemicals.
- Enzymatic synthesis of pyridine heterocyclic compounds and their thermal stability. (2024). PubMed.
- ANALYTICAL METHODS. (n.d.). Agency for Toxic Substances and Disease Registry.
- Modular Synthesis of Benzoylpyridines Exploiting a Reductive Arylation Strategy. (n.d.). National Center for Biotechnology Information.
- SAFETY DATA SHEET - CymitQuimica. (2023). CymitQuimica.
- Synthesis and properties of polybenzoxazines containing pyridyl group. (n.d.). ResearchGate.
- SAFETY DATA SHEET - Fisher Scientific. (2023). Fisher Scientific.
- Effect of Benzophenone Type UV Filters on Photodegradation of Co-existing Sulfamethoxazole in Water. (n.d.). MDPI.
- SAFETY DATA SHEET - Sigma-Aldrich. (2025). Sigma-Aldrich.
- Process for the preparation of 2,6-dimethyl-4-(3'-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid 3-beta-(n-benzyl-n-methylamino)-ethyl ester 5-methyl ester and its hydrochloride salt. (1990). Google Patents.
- Enzymatic synthesis of pyridine heterocyclic compounds and their thermal stability. (2026). ScienceDirect.
- Pyridine - SAFETY DATA SHEET - PENTA. (2024). PENTA.
- Process for the preparation of 3,5-dimethyl-4-methoxy pyridine derivatives, and intermediate therefor. (n.d.). Google Patents.
- Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. (n.d.). PubMed.
- Overcoming challenges in the purification of pyridine compounds. (n.d.). Benchchem.
Sources
- 1. 2,3-Pyridinedicarboxylic acid, 5-(methoxymethyl)-, dimethyl ester | 139123-56-1 | Benchchem [benchchem.com]
- 2. Modular Synthesis of Benzoylpyridines Exploiting a Reductive Arylation Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of Benzophenone Type UV Filters on Photodegradation of Co-existing Sulfamethoxazole in Water [mdpi.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. pentachemicals.eu [pentachemicals.eu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. EP0202625B1 - Process for the preparation of 2,6-dimethyl-4-(3'-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid 3-beta-(n-benzyl-n-methylamino)-ethyl ester 5-methyl ester and its hydrochloride salt - Google Patents [patents.google.com]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
avoiding side reactions in the functionalization of 2-(3,5-Dimethylbenzoyl)pyridine
Welcome to the technical support center for the functionalization of 2-(3,5-Dimethylbenzoyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of modifying this versatile scaffold. Here, we address common challenges and provide in-depth, field-proven insights to help you avoid side reactions and optimize your synthetic outcomes.
Introduction: Understanding the Reactivity of 2-(3,5-Dimethylbenzoyl)pyridine
2-(3,5-Dimethylbenzoyl)pyridine is a valuable building block in medicinal chemistry and materials science. Its structure presents a unique set of synthetic challenges and opportunities. The pyridine ring is electron-deficient, influencing its aromatic substitution patterns, while the nitrogen atom's basicity can lead to unwanted side reactions or catalyst inhibition. The benzoyl group offers a reactive handle for various transformations, but the adjacent pyridine ring and the steric bulk of the 3,5-dimethylphenyl moiety can significantly impact reactivity and selectivity.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the practical issues you may encounter in the laboratory.
Troubleshooting Guides & FAQs
Section 1: Reactions at the Carbonyl Group
The carbonyl group is a primary site for functionalization. However, its proximity to the pyridine ring introduces specific challenges.
Question 1: I am observing low yields and recovery of starting material during Grignard reactions with 2-(3,5-Dimethylbenzoyl)pyridine. What is happening?
Answer: This is a common issue arising from the Lewis basicity of the pyridine nitrogen. The Grignard reagent, a strong Lewis acid, can coordinate to the nitrogen, forming an unreactive complex. Additionally, Grignard reagents are highly sensitive to moisture and acidic protons.
Troubleshooting Steps:
-
Strictly Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents.[1]
-
Chelation Control: The pyridine nitrogen and the carbonyl oxygen can form a chelate with the magnesium of the Grignard reagent. This can either hinder or facilitate the reaction depending on the desired outcome. To favor nucleophilic addition, consider using a stronger Grignard reagent or adding a Lewis acid that can compete for coordination with the pyridine nitrogen.
-
Inverse Addition: Add the 2-(3,5-Dimethylbenzoyl)pyridine solution slowly to the Grignard reagent solution. This ensures the Grignard reagent is always in excess, minimizing the deactivation of the reagent by the pyridine nitrogen.
-
Use of Cerium(III) Chloride (Luche Reduction Conditions): For additions of organolithium or Grignard reagents where enolization or reduction are competing side reactions, the addition of CeCl₃ can enhance the nucleophilicity of the organometallic reagent towards the carbonyl carbon.
Diagram: Grignard Reagent Deactivation
Caption: Competing pathways in Grignard reactions.
Question 2: My Wittig reaction is sluggish and gives a mixture of E/Z isomers. How can I improve this?
Answer: The steric hindrance from the 3,5-dimethylphenyl group and the pyridine ring can slow down the reaction. The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide.
Troubleshooting Steps:
-
Ylide Selection:
-
Non-stabilized ylides (e.g., from primary alkyl halides) generally favor the Z-alkene and are more reactive.[2]
-
Stabilized ylides (e.g., containing an adjacent ester or ketone) favor the E-alkene but are less reactive.[3] For a sterically hindered ketone like this, a more reactive, non-stabilized ylide may be necessary.
-
-
Reaction Conditions:
-
Salt-free conditions: The presence of lithium salts can affect the stereoselectivity. Preparing the ylide with a sodium or potassium base (e.g., NaH, KHMDS) can improve Z-selectivity for non-stabilized ylides.[2]
-
Temperature: Running the reaction at low temperatures can enhance the kinetic control and improve stereoselectivity.
-
-
Alternative Olefination Methods:
-
Horner-Wadsworth-Emmons (HWE) Reaction: This modification uses phosphonate esters and generally provides the E-alkene with high selectivity. It is often more successful with sterically hindered ketones.
-
Table: Wittig vs. HWE for Olefination
| Feature | Wittig Reaction | Horner-Wadsworth-Emmons (HWE) |
| Reagent | Phosphonium ylide | Phosphonate carbanion |
| Byproduct | Triphenylphosphine oxide | Water-soluble phosphate ester |
| Typical Selectivity | Z-alkene (non-stabilized), E-alkene (stabilized) | E-alkene |
| Reactivity | High (non-stabilized) | Generally high, good for hindered ketones |
| Byproduct Removal | Can be difficult | Generally easy (water extraction) |
Question 3: I am attempting an aldol condensation, but I am getting a complex mixture of products. What are the likely side reactions?
Answer: Aldol condensations with ketones like 2-(3,5-Dimethylbenzoyl)pyridine can be complicated by several side reactions, especially under basic conditions.
Potential Side Reactions:
-
Self-condensation of the reaction partner: If you are reacting it with an enolizable aldehyde or ketone, that partner can self-condense.
-
Cannizzaro reaction: If a non-enolizable aldehyde is used under strong basic conditions, it can disproportionate to an alcohol and a carboxylic acid.
-
Multiple condensations: The product of the initial aldol addition may undergo further reactions.
-
Retro-aldol reaction: The initial aldol adduct can revert to the starting materials.
Troubleshooting Steps:
-
Choice of Base: Use a milder base (e.g., LDA) at low temperatures to generate the enolate of the partner ketone/ester cleanly before adding the 2-(3,5-Dimethylbenzoyl)pyridine. This avoids having a high concentration of base in the presence of both carbonyl compounds.
-
Directed Aldol Reactions: Use pre-formed enolates (e.g., lithium or boron enolates) to control the regioselectivity and minimize side reactions.
-
Mukaiyama Aldol Addition: Employ a silyl enol ether and a Lewis acid catalyst for a milder and more controlled reaction.
Section 2: Reactions on the Pyridine Ring
Functionalizing the pyridine ring requires careful consideration of its electronic properties and the directing effects of the benzoyl group.
Question 4: I am trying to perform a directed ortho-metalation on the pyridine ring, but I am getting low yields and competing reactions. How can I improve the regioselectivity?
Answer: The 2-benzoyl group can act as a directing metalation group (DMG), favoring lithiation at the C3 position. However, the pyridine nitrogen itself can be a competing site for coordination and reaction.
Troubleshooting Steps:
-
Choice of Base: Use a non-nucleophilic, sterically hindered base like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) to prevent nucleophilic addition to the pyridine ring.[4]
-
Temperature Control: Perform the lithiation at low temperatures (e.g., -78 °C) to enhance selectivity and prevent decomposition of the organolithium intermediate.
-
Protecting the Pyridine Nitrogen: In some cases, temporary N-oxidation of the pyridine can be used to alter the electronic properties of the ring and direct metalation to different positions. The N-oxide can be readily removed later.[5]
Workflow: Directed Ortho-Metalation
Caption: Workflow for directed ortho-metalation.
Question 5: I am attempting a palladium-catalyzed cross-coupling reaction on a halogenated derivative of 2-(3,5-Dimethylbenzoyl)pyridine, but the reaction is not proceeding cleanly.
Answer: Palladium-catalyzed cross-coupling reactions on pyridine rings can be challenging due to the potential for the pyridine nitrogen to coordinate to the palladium catalyst, leading to deactivation.
Troubleshooting Steps:
-
Ligand Choice: The choice of phosphine ligand is crucial. Bulky, electron-rich ligands (e.g., SPhos, XPhos) can promote the desired reductive elimination and prevent catalyst deactivation.
-
Base Selection: The base used can significantly impact the reaction. Weaker bases like K₂CO₃ or Cs₂CO₃ are often preferred over stronger bases like alkoxides, which can lead to side reactions.
-
Solvent: Aprotic polar solvents like dioxane, THF, or toluene are commonly used.
-
Catalyst Loading: In some cases, a higher catalyst loading may be necessary to overcome catalyst inhibition by the pyridine substrate.
Section 3: Protecting Group Strategies
Question 6: When should I consider using a protecting group for the pyridine nitrogen?
Answer: Protecting the pyridine nitrogen is a useful strategy when you are performing reactions that are sensitive to its basicity or nucleophilicity.
Scenarios for N-Protection:
-
Strongly Basic or Nucleophilic Reagents: When using reagents that can be quenched by the pyridine nitrogen (e.g., some organolithiums).
-
Altering Ring Electronics: N-oxidation can make the pyridine ring more susceptible to nucleophilic attack and can alter the regioselectivity of other reactions.[5]
-
Preventing Catalyst Poisoning: In some metal-catalyzed reactions, N-protection can prevent the pyridine from coordinating to and deactivating the catalyst.
Common N-Protecting Groups for Pyridines:
-
N-Oxide: Formed by oxidation (e.g., with m-CPBA). It can be removed by reduction (e.g., with PCl₃ or H₂/Pd).
-
N-Alkylation (to form a pyridinium salt): This makes the ring highly electron-deficient and activates it towards nucleophilic attack.
Experimental Protocols
Protocol 1: General Procedure for a Grignard Reaction with 2-(3,5-Dimethylbenzoyl)pyridine using Inverse Addition
-
Set up an oven-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an argon atmosphere.
-
Place magnesium turnings (1.2 equivalents) in the flask and add a small crystal of iodine.
-
Add a small portion of a solution of the alkyl/aryl halide (1.1 equivalents) in anhydrous THF via the dropping funnel to initiate the reaction.
-
Once the reaction starts (disappearance of iodine color, gentle reflux), add the remaining halide solution dropwise to maintain a gentle reflux.
-
After the addition is complete, reflux the mixture for 30-60 minutes to ensure complete formation of the Grignard reagent.
-
Cool the Grignard reagent solution to 0 °C.
-
In a separate oven-dried flask, dissolve 2-(3,5-Dimethylbenzoyl)pyridine (1 equivalent) in anhydrous THF.
-
Slowly add the solution of the ketone to the Grignard reagent at 0 °C via a syringe or cannula.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
References
-
PubChem. (n.d.). 2-Benzoylpyridine. National Center for Biotechnology Information. Retrieved from [Link]
-
SRM University. (n.d.). Aldol Condensation. Retrieved from [Link]
- Couture, A., Deniau, E., & Grandclaudon, P. (2001). Palladium‐Catalyzed Cross‐Coupling Reaction of Functionalized Aryl‐ and Heteroarylbismuthanes with 2‐Halo(or 2‐Triflyl)azines and ‐diazines. Chemistry – A European Journal, 7(5), 1047-1056.
-
Ashenhurst, J. (2022). Nucleophilic Addition To Carbonyls. Master Organic Chemistry. Retrieved from [Link]
- Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470.
- van den Berg, J. A., & Feringa, B. L. (2004). Mechanism of the Cu II -Catalyzed Benzylic Oxygenation of (Aryl)(heteroaryl)methanes with Oxygen. The Journal of Organic Chemistry, 69(2), 460–467.
-
Ashenhurst, J. (2018). The Wittig Reaction: Examples and Mechanism. Master Organic Chemistry. Retrieved from [Link]
- de Oliveira, R. B., de Lima, D. P., da Silva, J. G., & Beraldo, H. (2022). Evaluation of Toxicity and Oxidative Stress of 2-Acetylpyridine-N(4)-orthochlorophenyl Thiosemicarbazone. Journal of Toxicology, 2022, 8868933.
-
FalconX88. (2021). Grignard Formation - Troubleshooting and Perfecting. Reddit. Retrieved from [Link]
-
Organic Chemistry. (n.d.). Aldol Condensation. Retrieved from [Link]
-
Ashenhurst, J. (2016). Synthesis Problems Involving Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Directed ortho metalation. Retrieved from [Link]
- Gignoux, C., & Charette, A. B. (2024). Reactivity and Steric Parameters from 2D to 3D Bulky Pyridines : Increasing Steric Demand at Nitrogen with Chiral Azatriptycenes. Chemistry – A European Journal, e202401234.
- de Oliveira, C. S. A., de Souza, M. V. N., & Wardell, J. L. (2007). 2-Benzoylpyridine semicarbazone. Acta Crystallographica Section E: Structure Reports Online, 64(1), o177.
- Al-Awadi, N. A., & El-Dusouqui, O. M. E. (2001). Recent trends in the chemistry of pyridine N-oxides. Arkivoc, 2001(1), 242-268.
- Evans, D. A. (n.d.).
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]
- Pearson. (n.d.). Side-Chain Reactions of Substituted Pyridines.
- Al-Zoubi, R. M., & Marion, O. (2023).
- Clayden, J., & Pink, J. H. (n.d.). Directed (ortho)
- Pérez-Mendoza, M., & Mas-Ballesté, R. (2021). Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers Using Rhodium(II)-Based Metal-Organic Polyhedra.
- Synthakharn, V., & Tuchinda, P. (2009). Aldol condensation of 2,5-dimethoxybenzaldehyde with actone under basic conditions. Oriental Journal of Chemistry, 25(1), 131-134.
- Chemistry LibreTexts. (2023). Wittig Reaction.
- The Royal Swedish Academy of Sciences. (2010). Palladium-Catalyzed Cross Couplings in Organic Synthesis. Nobel Prize.
- Chemistry LibreTexts. (2025). Nucleophilic Addition Reactions of Aldehydes and Ketones.
- Lee, S. G., et al. (2005). Oxidation process for pyridine and its derivatives.
- Wikipedia. (n.d.). Wittig reaction.
- Krische, M. J., & Ghorai, S. (2011). Highly Diastereoselective Chelation-controlled Additions to α-Silyloxy Ketones. Journal of the American Chemical Society, 133(21), 8084–8087.
- Science of Synthesis. (n.d.).
- Chemistry Stack Exchange. (2018). Reaction between Salicylaldehyde and 2-Benzoylpyridine.
- jOeCHEM. (2021). The Grignard Reaction (Worksheet Solutions Walkthrough). YouTube.
- Le, C., & Glorius, F. (2018). Palladium‐catalyzed cross‐coupling reaction between 2‐chloropyridines and fluoroarenes.
- Al-Zaydi, S. A. (2015).
- Jones, R. A., & Marriott, M. T. (1982). Pyrrole studies. Part 28. The effect of steric hindrance upon the reaction of 2-vinylpyrroles with dimethyl acetylenedicarboxylate. Journal of the Chemical Society, Perkin Transactions 1, 2147-2151.
- Gignoux, C., & Charette, A. B. (2024). Reactivity and Steric Parameters from 2D to 3D Bulky Pyridines: Increasing Steric Demand at Nitrogen with Chiral Azatriptycenes. Chemistry – A European Journal, e202401234.
- Magritek. (n.d.).
- Chemistry LibreTexts. (2024). The Grignard Reaction (Experiment).
- Evans, D. A. (n.d.).
- Baran, P. S. (n.d.).
- Chemistry Steps. (n.d.). The Wittig Reaction: Examples and Mechanism.
- Quigley, C. (2020). Palladium Cross-Coupling Reactions 1. An Introduction. YouTube.
- Ishiguro, S., Nakasuka, N., & Ohtaki, H. (1983). Thermodynamic study of steric effects on the formation of tetrahedral pyridine-base complexes of cadmium(II) halides. Journal of the Chemical Society, Dalton Transactions, (12), 2373-2377.
- Tasker, S. Z., Standley, E. A., & Jamison, T. F. (2014). Palladium-catalyzed cross-couplings by C–O bond activation. Catalysis Science & Technology, 4(1), 16-34.
- ChemTube3D. (n.d.).
Sources
Validation & Comparative
A Researcher's Guide to the Synthesis and Spectroscopic Validation of 2-(3,5-Dimethylbenzoyl)pyridine
For researchers, scientists, and professionals in drug development, the unambiguous synthesis and characterization of novel chemical entities are paramount. This guide provides an in-depth technical overview for the synthesis of 2-(3,5-Dimethylbenzoyl)pyridine, a substituted aroylpyridine of interest in medicinal chemistry and materials science. We will present a robust synthetic protocol, detail its validation using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), and compare this method to viable alternatives. This guide is designed to be a self-validating system, explaining the causality behind experimental choices to ensure technical accuracy and reproducibility.
Introduction to 2-Aroylpyridines
Aroylpyridines represent a significant class of compounds due to their presence in numerous biologically active molecules and their utility as versatile synthetic intermediates. The pyridine ring, a common motif in pharmaceuticals, imparts specific electronic and solubility properties, while the aroyl group provides a key point for further functionalization. The synthesis of asymmetrically substituted aroylpyridines like 2-(3,5-Dimethylbenzoyl)pyridine requires careful consideration of regioselectivity and reaction conditions.
Primary Synthesis Pathway: Adapted Houben-Hoesch Reaction
While various methods exist for the synthesis of benzoylpyridines, a particularly effective approach involves the reaction of a cyanopyridine with a suitable aromatic partner, followed by hydrolysis. This method, adapted from the principles of the Houben-Hoesch reaction, offers a reliable route to the target compound.[1]
Experimental Protocol
Reaction: 2-Cyanopyridine with 1,3-dimethylbenzene (m-xylene) in the presence of a Lewis acid catalyst and hydrogen chloride gas, followed by hydrolysis.
Step 1: Reagent and Glassware Preparation
-
Ensure all glassware is thoroughly dried in an oven at >120°C overnight and cooled under a stream of dry nitrogen or in a desiccator.
-
All solvents and reagents should be anhydrous. 1,3-Dimethylbenzene and an inert solvent (e.g., nitrobenzene) should be distilled from a suitable drying agent.
-
2-Cyanopyridine should be of high purity.
-
Anhydrous aluminum chloride (AlCl₃) should be a fresh, free-flowing powder. Handle in a glovebox or under a nitrogen atmosphere.
Step 2: Reaction Setup
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a gas inlet tube, and a reflux condenser connected to a gas bubbler (to monitor gas flow and prevent backflow), suspend anhydrous AlCl₃ (1.2 equivalents) in an inert solvent like nitrobenzene.
-
Cool the suspension in an ice-water bath.
Step 3: Addition of Reactants
-
Dissolve 2-cyanopyridine (1.0 equivalent) and 1,3-dimethylbenzene (1.1 equivalents) in the same inert solvent.
-
Add this solution dropwise to the cooled AlCl₃ suspension with vigorous stirring. Maintain the temperature below 10°C during the addition.
Step 4: Introduction of Hydrogen Chloride Gas
-
Once the addition is complete, begin bubbling dry hydrogen chloride gas through the reaction mixture at a slow, steady rate.
-
Allow the reaction to warm to room temperature and continue stirring for 8-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
Step 5: Hydrolysis and Work-up
-
After the reaction is complete, cautiously pour the reaction mixture into a beaker containing crushed ice and dilute hydrochloric acid to hydrolyze the intermediate ketimine salt. This step is exothermic and should be performed in a fume hood with appropriate personal protective equipment.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., dichloromethane) to remove the nitrobenzene.
-
Make the aqueous layer basic (pH > 10) by the slow addition of a concentrated sodium hydroxide solution while cooling in an ice bath.
-
The product, 2-(3,5-Dimethylbenzoyl)pyridine, will precipitate as a solid or can be extracted with an organic solvent like ethyl acetate.
Step 6: Purification
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Lewis acids like AlCl₃ are extremely moisture-sensitive and will be deactivated by water. Grignard reagents, an alternative discussed later, also react readily with protic solvents.
-
Inert Solvent: Nitrobenzene is often used in Friedel-Crafts type reactions due to its high boiling point and ability to dissolve the reactants and the aluminum chloride complex. However, it is toxic and requires careful handling and removal. Dichloromethane or 1,2-dichloroethane can be alternatives.
-
Hydrogen Chloride Gas: The HCl gas is essential for the formation of the reactive electrophilic species from the nitrile.
-
Hydrolysis: The initial product of the reaction is a ketimine salt, which is then hydrolyzed with acid to the desired ketone.
-
Basification: The product is a basic pyridine derivative, which is soluble in its protonated form in acidic solution. Basification deprotonates the pyridine nitrogen, leading to the precipitation or extraction of the free base.
Diagram of the Synthesis Workflow:
Caption: Workflow for the synthesis of 2-(3,5-Dimethylbenzoyl)pyridine.
Validation by NMR and MS
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
The ¹H NMR spectrum is expected to show distinct signals for the protons on the pyridine and the dimethylphenyl rings.
| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.70 | d | 1H | H6' (Pyridine) | The proton ortho to the pyridine nitrogen is typically the most deshielded. |
| ~8.00 | d | 1H | H3' (Pyridine) | The proton ortho to the carbonyl group on the pyridine ring. |
| ~7.85 | t | 1H | H4' (Pyridine) | The proton para to the carbonyl group on the pyridine ring. |
| ~7.45 | t | 1H | H5' (Pyridine) | The proton meta to the carbonyl group on the pyridine ring. |
| ~7.30 | s | 2H | H2, H6 (Dimethylphenyl) | The two equivalent protons on the dimethylphenyl ring. |
| ~7.20 | s | 1H | H4 (Dimethylphenyl) | The proton between the two methyl groups. |
| ~2.35 | s | 6H | 2 x -CH₃ | The six equivalent protons of the two methyl groups. |
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.
| Predicted Chemical Shift (ppm) | Assignment | Rationale |
| ~195 | C=O | Typical chemical shift for a ketone carbonyl carbon. |
| ~155 | C2' (Pyridine) | The carbon atom of the pyridine ring attached to the carbonyl group. |
| ~149 | C6' (Pyridine) | The carbon atom ortho to the pyridine nitrogen. |
| ~138 | C3, C5 (Dimethylphenyl) | The carbon atoms bearing the methyl groups. |
| ~137 | C4' (Pyridine) | The carbon atom para to the carbonyl group on the pyridine ring. |
| ~135 | C1 (Dimethylphenyl) | The carbon atom attached to the carbonyl group. |
| ~132 | C4 (Dimethylphenyl) | The carbon atom between the two methyl groups. |
| ~128 | C2, C6 (Dimethylphenyl) | The two equivalent carbon atoms on the dimethylphenyl ring. |
| ~126 | C3' (Pyridine) | The carbon atom ortho to the carbonyl group on the pyridine ring. |
| ~124 | C5' (Pyridine) | The carbon atom meta to the carbonyl group on the pyridine ring. |
| ~21 | -CH₃ | Typical chemical shift for methyl groups on an aromatic ring. |
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the synthesized compound and provide information about its fragmentation pattern, which can further validate the structure.
-
Expected Molecular Ion (M⁺): The calculated molecular weight of C₁₄H₁₃NO is 211.26 g/mol . Therefore, the mass spectrum should show a molecular ion peak at m/z = 211.
-
Major Fragmentation Pathways:
-
Alpha-cleavage: The most common fragmentation for ketones is cleavage of the bond adjacent to the carbonyl group. This would lead to two primary fragments:
-
Loss of the 3,5-dimethylphenyl radical to give a pyridoyl cation at m/z = 106.
-
Loss of the pyridyl radical to give a 3,5-dimethylbenzoyl cation at m/z = 133.
-
-
Further Fragmentation: The 3,5-dimethylbenzoyl cation (m/z = 133) could further lose a carbon monoxide (CO) molecule to give a dimethylphenyl cation at m/z = 105.
-
Diagram of the Validation Workflow:
Caption: Workflow for the spectroscopic validation of 2-(3,5-Dimethylbenzoyl)pyridine.
Comparison with Alternative Synthetic Methods
While the adapted Houben-Hoesch reaction is a robust method, other synthetic strategies can also be employed to synthesize 2-aroylpyridines. The choice of method often depends on the availability of starting materials, desired scale, and tolerance of functional groups.
| Method | Description | Advantages | Disadvantages |
| Friedel-Crafts Acylation | Direct acylation of a pyridine ring with a benzoyl chloride derivative in the presence of a Lewis acid. | Potentially a one-step reaction. | Pyridine is deactivated towards electrophilic aromatic substitution, often leading to low yields and requiring harsh reaction conditions. The Lewis acid can coordinate to the pyridine nitrogen, further deactivating the ring.[2] |
| Palladium-Catalyzed Cross-Coupling (e.g., Suzuki or Stille) | Coupling of a 2-pyridyl organometallic reagent (e.g., boronic acid or stannane) with a 3,5-dimethylbenzoyl halide. | High functional group tolerance and generally milder reaction conditions. | Requires the synthesis of the organometallic pyridine derivative, which can be an extra step. Palladium catalysts can be expensive. |
| Grignard/Organolithium Addition to an Aldehyde followed by Oxidation | Addition of a 2-pyridyl Grignard or organolithium reagent to 3,5-dimethylbenzaldehyde, followed by oxidation of the resulting secondary alcohol. | A versatile method for creating the C-C bond. | Grignard and organolithium reagents are highly reactive and require strictly anhydrous conditions. The oxidation step adds an extra step to the synthesis. |
Conclusion
This guide has provided a comprehensive framework for the synthesis and validation of 2-(3,5-Dimethylbenzoyl)pyridine. By adapting a known method and providing a detailed, reasoned experimental protocol, researchers can confidently approach the synthesis of this and related aroylpyridine compounds. The predicted NMR and MS data serve as a valuable reference for the structural elucidation of the final product. The comparison with alternative synthetic routes allows for an informed decision on the most suitable method based on specific laboratory constraints and project goals. As with any chemical synthesis, careful attention to experimental detail and safety is paramount for a successful outcome.
References
- Process for preparation of benzoylpyridines and derivatives.
-
PubChem. 2-(2,3-Dimethylbenzoyl)pyridine. National Center for Biotechnology Information. Accessed January 26, 2026. [Link]
-
Friedel-Crafts acylation reactions in pyridinium based ionic liquids. ResearchGate. Accessed January 26, 2026. [Link]
Sources
A Comparative Analysis of the Biological Activities of Substituted Benzoylpyridines: A Guide for Researchers
The intersection of chemistry and biology is a fertile ground for the discovery of novel therapeutic agents. Within this landscape, the benzoylpyridine scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. The strategic placement of substituents on both the benzoyl and pyridine rings allows for the fine-tuning of a molecule's physicochemical properties, leading to significant variations in its pharmacological profile. This guide provides a comparative study of the biological activities of substituted benzoylpyridines, offering experimental insights and data to inform future drug discovery and development endeavors.
The Versatility of the Benzoylpyridine Scaffold: A Gateway to Diverse Biological Targets
The benzoylpyridine core, a simple yet elegant fusion of a benzoyl group and a pyridine ring, serves as a versatile template for interacting with a wide array of biological targets. The pyridine ring, a bioisostere of benzene, introduces a nitrogen atom that can act as a hydrogen bond acceptor and improve aqueous solubility, a critical factor in drug design. The benzoyl moiety provides a lipophilic region and a carbonyl group that can also participate in hydrogen bonding. The true power of this scaffold, however, lies in the ability to modify its properties through the introduction of various substituents. These modifications can dramatically alter the molecule's electronic distribution, steric profile, and overall conformation, thereby influencing its binding affinity and selectivity for specific enzymes, receptors, and cellular pathways. This guide will explore the impact of these substitutions on several key biological activities.
Comparative Analysis of Biological Activities
The biological activities of substituted benzoylpyridines are diverse, with specific substitution patterns correlating with distinct therapeutic potentials. This section will delve into a comparative analysis of their anticancer, anticonvulsant, antimicrobial, and enzyme inhibitory activities, supported by experimental data.
Anticancer Activity: Targeting Cellular Proliferation
Substituted benzoylpyridines have shown significant promise as anticancer agents, primarily through their ability to inhibit tubulin polymerization.[1][2] Tubulin is a critical protein involved in the formation of microtubules, which are essential for cell division. By disrupting microtubule dynamics, these compounds can induce cell cycle arrest and apoptosis in cancer cells.
A noteworthy example is a series of 6-aryl-2-benzoyl-pyridines, which have been identified as potent tubulin polymerization inhibitors.[1][2] Structure-activity relationship (SAR) studies have revealed that substitutions on the aryl ring are crucial for activity. For instance, compound 4v , with hydroxyl and methyl substitutions at the 3- and 4-positions of the A ring, demonstrated potent antiproliferative activity with an average IC50 of approximately 1.8 nM against a panel of cancer cell lines.[1][3] In vivo studies showed that 4v strongly suppressed A375 melanoma tumor growth, induced tumor necrosis, disrupted tumor angiogenesis, and led to tumor cell apoptosis.[1][2]
| Compound | Substituent (A-ring) | Average IC50 (nM) | Cancer Cell Lines | Reference |
| 4v | 3-OH, 4-CH3 | ~1.8 | A375, M14, RPMI7951, MDA-MB-231, MDA-MB-453 | [1][3] |
| 4i | 4-OH | 22.2 - 42.4 | A375, M14, RPMI7951, MDA-MB-231, MDA-MB-453 | [2] |
| 4j | 3-OH | 22.2 - 42.4 | A375, M14, RPMI7951, MDA-MB-231, MDA-MB-453 | [2] |
| 4k | 4-NO2 | 9.4 | A375, M14, RPMI7951, MDA-MB-231, MDA-MB-453 | [2] |
| 4l | 3-NO2 | 399.8 | A375, M14, RPMI7951, MDA-MB-231, MDA-MB-453 | [2] |
Table 1: Anticancer activity of selected 6-aryl-2-benzoyl-pyridine derivatives.
Furthermore, platinum(II) complexes of 2-benzoylpyridine have also been investigated for their anticancer properties.[4] One such complex, [PtCl2(DMSO)(2-benzoylpyridine)], inhibited the growth of HepG2 human liver cancer cells with an IC50 of 9.8±0.5μM, while exhibiting low toxicity in normal liver cells.[4] The proposed mechanism involves DNA damage and induction of apoptosis.[4]
Incorporating a pyridine ring into other heterocyclic systems, such as benzo[1][5][6]triazin-7-ones, has also been shown to enhance cytotoxicity against various cancer cell lines.[7]
Anticonvulsant Activity: Modulating Neuronal Excitability
Epilepsy is a neurological disorder characterized by recurrent seizures. Several studies have explored the potential of substituted benzoylpyridines as anticonvulsant agents. The mechanism of action for many anticonvulsant drugs involves the modulation of ion channels or enhancement of GABAergic inhibition.[8][9]
While specific data on the anticonvulsant activity of simple substituted benzoylpyridines is not as abundant as for other activities, the broader class of pyridine derivatives has shown promise.[6] For instance, isatin-based derivatives, which can be conceptually related to the benzoyl moiety, have exhibited significant anti-seizure activity in both maximal electroshock seizure (MES) and pentylenetetrazole (PTZ) models in mice.[6] The SAR of these compounds revealed that methoxy substitutions on the phenyl ring were particularly effective.[6] The evaluation of anticonvulsant activity typically involves assessing the ability of a compound to protect against seizures induced by chemical convulsants or electrical stimulation.[6]
Antimicrobial Activity: Combating Pathogenic Microorganisms
The rise of antibiotic resistance necessitates the development of novel antimicrobial agents. Substituted benzoylpyridines and their derivatives have demonstrated activity against a range of bacteria and fungi.[10][11][12]
For example, 2-benzoylpyridine N(4)-substituted thiosemicarbazones have shown antifungal activity against Candida albicans.[5] The antimicrobial activity of coordination compounds of 2-benzoylpyridine 4-phenylthiosemicarbazone was found to be more potent against some microorganisms than the thiosemicarbazone ligand itself.[5] Benzyl bromide derivatives have also demonstrated strong antibacterial and antifungal properties.[11]
The mechanism of antimicrobial action can vary but often involves disruption of the cell membrane, inhibition of essential enzymes, or interference with DNA replication.[13] The evaluation of antimicrobial activity is typically performed using methods such as the disk diffusion assay or by determining the minimum inhibitory concentration (MIC).[10]
| Compound Type | Target Organism | Activity | Reference |
| 2-Benzoylpyridine N(4)-substituted thiosemicarbazones | Candida albicans | Antifungal | [5] |
| Coordination compounds of 2-benzoylpyridine 4-phenylthiosemicarbazone | Various microorganisms | Antimicrobial | [5] |
| N-alkylated pyridine-based organic salts | S. aureus, E. coli | Antibacterial, Antibiofilm | [10] |
Table 2: Antimicrobial activity of selected benzoylpyridine derivatives.
Enzyme Inhibition: A Targeted Approach
The specific inhibition of enzymes is a cornerstone of modern drug discovery. Substituted benzoylpyridines have been identified as inhibitors of several important enzymes, including p38α MAP kinase and acetylcholinesterase (AChE).[14][15]
Benzoylpyridines and benzophenones have been evaluated as inhibitors of p38α MAP kinase, an enzyme involved in inflammatory responses.[14] A pyridinoyl substituted benzimidazole derivative showed high efficacy with an IC50 of 21 nM and an ED50 of 8.6 mg/kg p.o. in a model of rheumatoid arthritis.[14]
In the context of Alzheimer's disease, the inhibition of acetylcholinesterase (AChE) is a key therapeutic strategy. Thiazole-substituted benzoylpiperazine derivatives have been designed as AChE inhibitors, with some compounds showing inhibitory effects in the sub-micromolar range.[15]
| Compound Type | Target Enzyme | IC50 | Therapeutic Area | Reference |
| Pyridinoyl substituted benzimidazole | p38α MAP kinase | 21 nM | Rheumatoid Arthritis | [14] |
| Thiazole-substituted benzoylpiperazine | Acetylcholinesterase | 0.8023 - 1.2130 µM | Alzheimer's Disease | [15] |
Table 3: Enzyme inhibitory activity of selected benzoylpyridine derivatives.
Experimental Protocols: A Guide to Synthesis and Biological Evaluation
The synthesis and biological evaluation of substituted benzoylpyridines require robust and reproducible methodologies. This section provides an overview of key experimental protocols.
General Synthesis of Substituted Benzoylpyridines
A common method for the synthesis of substituted benzoylpyridines involves the reaction of a pyridine derivative with a substituted benzaldehyde. For example, 6-aryl-2-benzoyl-pyridines can be synthesized from 2,6-dibromopyridine.[2]
Step-by-step methodology:
-
React 2,6-dibromopyridine with a substituted benzaldehyde in the presence of n-butyllithium to form an intermediate alcohol.
-
Oxidize the resulting alcohol using a mild oxidizing agent, such as Dess-Martin periodinane, to yield the desired 2-benzoyl-6-aryl-pyridine.
Caption: Workflow for the MTT cell proliferation assay.
In Vivo Anticonvulsant Evaluation: Maximal Electroshock (MES) Test
The MES test is a widely used animal model to screen for anticonvulsant drugs effective against generalized tonic-clonic seizures.
Step-by-step methodology:
-
Animal Preparation: Use adult mice or rats, and administer the test compound intraperitoneally (i.p.) or orally (p.o.) at various doses.
-
Waiting Period: Allow a specific time for the drug to be absorbed and distributed (e.g., 30-60 minutes).
-
Induction of Seizure: Apply a brief electrical stimulus through corneal or ear-clip electrodes to induce a seizure.
-
Observation: Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Data Analysis: The ability of the compound to prevent the tonic hindlimb extension is considered a measure of anticonvulsant activity. The ED50 (the dose that protects 50% of the animals from the seizure) is then calculated.
Structure-Activity Relationship (SAR) and Future Directions
The biological activity of substituted benzoylpyridines is intricately linked to the nature and position of the substituents. For instance, in the case of anticancer 6-aryl-2-benzoyl-pyridines, the presence of hydrogen bond donors and acceptors on the aryl ring significantly influences their interaction with the colchicine binding site of tubulin. [2]Similarly, for antimicrobial activity, lipophilicity and electronic effects of the substituents play a crucial role in membrane permeability and target interaction.
Future research in this area should focus on:
-
Systematic SAR studies: To delineate the precise structural requirements for optimal activity and selectivity for different biological targets.
-
Mechanism of action studies: To elucidate the molecular pathways through which these compounds exert their biological effects.
-
Pharmacokinetic and toxicological profiling: To assess the drug-like properties of the most promising candidates.
By leveraging the principles of medicinal chemistry and a deep understanding of the underlying biology, the versatile benzoylpyridine scaffold holds the potential to yield novel and effective therapeutic agents for a wide range of diseases.
References
-
Synthesis, Characterization, and Biological Evaluation of Some 3d Metal Complexes with 2-Benzoylpyridine 4-Allylthiosemicarbazone. MDPI. [Link]
-
Structure-Activity Relationship Study of Novel 6-Aryl-2-benzoyl-pyridines as Tubulin Polymerization Inhibitors with Potent Antiproliferative Properties. PubMed. [Link]
-
Pyridine Compounds with Antimicrobial and Antiviral Activities. PMC - PubMed Central. [Link]
-
Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice. PMC - PubMed Central. [Link]
-
Synthesis and Anti-cancer Activity of 3-substituted Benzoyl-4-substituted Phenyl-1H-pyrrole Derivatives. PubMed. [Link]
-
SAR of benzoylpyridines and benzophenones as p38alpha MAP kinase inhibitors with oral activity. PubMed. [Link]
-
Pharmacology - Antiepileptic Drugs, Animation. YouTube. [Link]
-
Structure–Activity Relationship Study of Novel 6-Aryl-2-benzoyl-pyridines as Tubulin Polymerization Inhibitors with Potent Antiproliferative Properties. ACS Publications. [Link]
-
Synthesis and Biological Evaluation of Benzothiazolyl-pyridine Hybrids as New Antiviral Agents against H5N1 Bird Flu and SARS-COV-2 Viruses. NIH. [Link]
-
Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. PubMed. [Link]
-
Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives. PMC - NIH. [Link]
-
Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives. MDPI. [Link]
-
Synthesis and Biological Evaluation of Novel 2-Aroyl Benzofuran-Based Hydroxamic Acids as Antimicrotubule Agents. PubMed. [Link]
-
New Amidino-Substituted Benzimidazole Derivatives as Human Dipeptidyl Peptidase III Inhibitors: Synthesis, In Vitro Evaluation, QSAR, and Molecular Docking Studies. MDPI. [Link]
-
Investigating the Spectrum of Biological Activity of Ring-Substituted Salicylanilides and Carbamoylphenylcarbamates. MDPI. [Link]
-
Anticancer Activity of Platinum (II) Complex with 2-Benzoylpyridine by Induction of DNA Damage, S-Phase Arrest, and Apoptosis. PubMed. [Link]
-
Synthesis, Structure and Antimicrobial Properties of Novel Benzalkonium Chloride Analogues with Pyridine Rings. MDPI. [Link]
-
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. [Link]
-
Synthesis and antimicrobial activities of new pyridinium and benzimidazolium chlorides. ScienceDirect. [Link]
-
Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. ResearchGate. [Link]
-
Anti-Cancer Activity of Phenyl and Pyrid-2-yl 1,3-Substituted Benzot[1][5][6]riazin-7-ones and Stable Free Radical Precursors. PMC - NIH. [Link]
-
Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model. MDPI. [Link]
-
Thiazole-substituted benzoylpiperazine derivatives as acetylcholinesterase inhibitors. Wiley Online Library. [Link]
-
Structure–Activity Relationship Study of Novel 6-Aryl-2-benzoyl-pyridines as Tubulin Polymerization Inhibitors with Potent Antiproliferative Properties. ACS Publications. [Link]
-
Structure-activity relationships of phenyl- and benzoylpyrroles. PubMed. [Link]
-
Novel Inhibitors of Acetyl- and Butyrylcholinesterase Derived from Benzohydrazides: Synthesis, Evaluation and Docking Study. MDPI. [Link]
-
Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. Taylor & Francis Online. [Link]
-
Anticancer Activity of Anti-Tubercular Compound(s) Designed on Pyrrolyl Benzohydrazine Scaffolds: A Repurposing Study. MDPI. [Link]
-
Evaluation of Antibacterial and Antibiofilm Properties of Phenolics with Coumarin, Naphthoquinone and Pyranone Moieties Against Foodborne Microorganisms. MDPI. [Link]
-
Anticonvulsant activity of phenylmethylenehydantoins: a structure-activity relationship study. ACS Publications. [Link]
-
Design and synthesis of some new benzoylthioureido phenyl derivatives targeting carbonic anhydrase enzymes. PMC - NIH. [Link]
-
Trilogy-Function Thiadiazole-Triazole-Pyridine Derivatives as Anticancer Activity. Annals of Medical and Health Sciences Research. [Link]
-
Mechanisms of anticonvulsant drug action. I. Drugs primarily used for generalized tonic-clonic and partial epilepsies. PubMed. [Link]
Sources
- 1. Structure-Activity Relationship Study of Novel 6-Aryl-2-benzoyl-pyridines as Tubulin Polymerization Inhibitors with Potent Antiproliferative Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Anticancer Activity of Platinum (II) Complex with 2-Benzoylpyridine by Induction of DNA Damage, S-Phase Arrest, and Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-Cancer Activity of Phenyl and Pyrid-2-yl 1,3-Substituted Benzo[1,2,4]triazin-7-ones and Stable Free Radical Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Mechanisms of anticonvulsant drug action. I. Drugs primarily used for generalized tonic-clonic and partial epilepsies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. SAR of benzoylpyridines and benzophenones as p38alpha MAP kinase inhibitors with oral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Thiazole-substituted benzoylpiperazine derivatives as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating the Mechanism of Action of Novel Pyridine-Based Compounds: A Case Study with 2-(3,5-Dimethylbenzoyl)pyridine
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to elucidate and validate the mechanism of action (MoA) of novel small molecules. We will use the compound 2-(3,5-Dimethylbenzoyl)pyridine as a representative example of a pyridine derivative with potential biological activity. Pyridine and its derivatives are foundational scaffolds in medicinal chemistry, appearing in numerous approved drugs and bioactive compounds.[1][2] However, moving from a synthesized molecule to a validated therapeutic candidate requires a rigorous, multi-step validation process.
Given that the specific biological target and MoA of 2-(3,5-Dimethylbenzoyl)pyridine are not extensively documented in publicly available literature, this guide will not describe a known mechanism. Instead, it will present a systematic, field-proven strategy that our own application scientists use to:
-
Generate a testable hypothesis for the compound's MoA.
-
Identify its direct molecular target(s).
-
Validate target engagement in a cellular context.
-
Characterize the downstream biological consequences.
-
Objectively compare its performance against alternative modulators.
This approach is designed to be a self-validating system, incorporating orthogonal assays and critical controls to build a robust and trustworthy body of evidence for any novel compound.
Part 1: Hypothesis Generation - From In Silico Prediction to Phenotypic Screening
Before committing to resource-intensive wet-lab experiments, the initial step is to narrow the field of potential mechanisms. This is achieved by combining computational predictions with broad-based cellular screening to generate an evidence-based hypothesis.
In Silico Target Prediction
Computational docking simulations serve as an efficient first-pass filter to predict potential protein targets. By modeling the 3D structure of 2-(3,5-Dimethylbenzoyl)pyridine, we can screen it against libraries of known protein binding sites.
Causality Behind This Choice: This step is not for definitive target identification but for hypothesis generation. It leverages the known chemical space of protein-ligand interactions to prioritize potential target classes (e.g., kinases, GPCRs, metabolic enzymes), thereby guiding the design of subsequent biological assays. For instance, a high docking score against p38 MAPK, a key kinase in inflammatory pathways, would prioritize this pathway for investigation, a plausible hypothesis given that some pyridine analogs are known to modulate this pathway.[3]
Experimental Protocol: Molecular Docking
-
Ligand Preparation: Obtain the 3D structure of 2-(3,5-Dimethylbenzoyl)pyridine. Optimize its geometry to achieve a stable, low-energy conformation using software like Chem3D.[4]
-
Receptor Preparation: Retrieve protein structures from the Protein Data Bank (PDB). Prepare the receptors by removing water molecules, adding polar hydrogens, and assigning charges using tools within software suites like AutoDock or Discovery Studio.[4]
-
Docking Simulation: Perform docking using a program like AutoDock Vina. Define a grid box encompassing the known active site of each target protein.[4]
-
Analysis: Analyze the results based on binding affinity scores (ΔG, kcal/mol) and the plausibility of the predicted binding poses. Lower binding energy suggests a more favorable interaction.
Phenotypic Screening
Parallel to in silico work, high-content phenotypic screening provides an unbiased view of the compound's effect on whole cells. This can reveal unexpected activities and provide a functional starting point for MoA deconvolution.
Causality Behind This Choice: Phenotypic screening is agnostic; it does not assume a target. By observing cellular outcomes—such as changes in cell morphology, induction of apoptosis, or cell cycle arrest—we can infer the potential pathways being perturbed. For example, if the compound induces G2/M cell cycle arrest, it suggests a potential interaction with components of the mitotic machinery, such as tubulin or associated kinases.[1]
Part 2: Definitive Target Identification & Validation
With a working hypothesis, the next phase is to definitively identify the direct binding partner(s) of the compound. This is the most critical step in MoA validation.
Workflow for Target Identification and Validation
Caption: A systematic workflow for validating a small molecule's mechanism of action.
Target Identification via Affinity Purification-Mass Spectrometry (AP-MS)
AP-MS is a robust and widely used method to physically isolate the binding partners of a small molecule from a complex biological sample.[5]
Causality Behind This Choice: This method provides direct physical evidence of a drug-protein interaction. By immobilizing the compound and using it as "bait," we can confidently identify proteins that bind to it with high affinity in a native-like environment (cell lysate).
Experimental Protocol: AP-MS
-
Probe Synthesis: Synthesize an analog of 2-(3,5-Dimethylbenzoyl)pyridine that incorporates a linker and an affinity tag (e.g., biotin) at a position determined not to interfere with its predicted binding activity.
-
Immobilization: Covalently attach the biotinylated probe to streptavidin-coated agarose beads.
-
Incubation: Incubate the beads with total cell lysate from a relevant cell line. Include a critical control: beads incubated with lysate pre-saturated with an excess of the free, non-biotinylated 2-(3,5-Dimethylbenzoyl)pyridine. Proteins that are competed off in this control are specific binders.
-
Washing and Elution: Wash the beads extensively to remove non-specific binders. Elute the specifically bound proteins.
-
Identification: Separate the eluted proteins by SDS-PAGE and identify the specific bands by mass spectrometry (LC-MS/MS).[5]
Confirming Target Engagement: The Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify that a compound binds to its target protein within the complex milieu of a living cell or cell lysate. The principle is that a protein stabilized by ligand binding will exhibit a higher melting temperature.
Causality Behind This Choice: CETSA provides the crucial link between in vitro binding and in-cell target engagement. It confirms that the compound can access its target in a cellular environment and bind to it with sufficient affinity to induce thermal stabilization. This is a key validation step to rule out artifacts from cell-free experiments.
Experimental Protocol: CETSA
-
Cell Treatment: Treat intact cells with either 2-(3,5-Dimethylbenzoyl)pyridine or a vehicle control (e.g., DMSO).
-
Heating: Aliquot the treated cells and heat them across a temperature gradient (e.g., 40°C to 70°C).
-
Lysis and Centrifugation: Lyse the cells and centrifuge to pellet the aggregated, denatured proteins.
-
Analysis: Analyze the soluble fraction (supernatant) for the presence of the putative target protein via Western blotting or quantitative mass spectrometry. A shift in the melting curve to higher temperatures in the drug-treated samples confirms target engagement.
Part 3: Elucidating Downstream Effects & Comparative Analysis
Once the direct target is identified and validated, the focus shifts to understanding the functional consequences of this interaction and benchmarking the compound's performance.
Mapping the Downstream Pathway
Let us hypothesize that the AP-MS and CETSA experiments identified p38α Mitogen-Activated Protein Kinase (MAPK) as the direct target of 2-(3,5-Dimethylbenzoyl)pyridine. The next logical step is to determine if our compound inhibits its kinase activity and affects its downstream signaling.
Caption: Hypothetical inhibition of the p38 MAPK pathway by 2-(3,5-Dimethylbenzoyl)pyridine.
Experimental Protocol: Western Blot Analysis
-
Cell Culture and Treatment: Culture macrophages (e.g., RAW 264.7) and pre-treat with varying concentrations of 2-(3,5-Dimethylbenzoyl)pyridine for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to activate the p38 MAPK pathway.
-
Lysis and Quantification: Lyse the cells and quantify total protein concentration.
-
Western Blotting: Perform Western blotting using antibodies against total p38 and phosphorylated p38 (p-p38). A potent inhibitor should reduce the levels of p-p38 in a dose-dependent manner without affecting total p38 levels.
Comparative Analysis
To understand the therapeutic potential of 2-(3,5-Dimethylbenzoyl)pyridine, it is essential to compare its performance against established alternatives. If our compound is indeed a p38α MAPK inhibitor, a suitable comparator would be a well-characterized tool compound like SB203580 .
Causality Behind This Choice: A comparison guide requires a benchmark. Using a "gold standard" inhibitor allows for an objective assessment of the novel compound's potency, selectivity, and cellular efficacy. This data is critical for determining if the new compound offers any advantages (e.g., higher potency, lower toxicity, different selectivity profile) over existing alternatives.
Data Summary: Comparative Performance (Hypothetical Data)
| Parameter | 2-(3,5-Dimethylbenzoyl)pyridine | SB203580 (Reference Compound) | Justification for Measurement |
| Biochemical IC₅₀ (p38α) | 85 nM | 50 nM | Measures direct inhibitory potency on the purified enzyme. |
| Cellular EC₅₀ (TNF-α) | 250 nM | 200 nM | Measures functional potency in a relevant cellular assay. |
| Kinase Selectivity (Panel) | High selectivity for p38α/β | Also inhibits JNK2/3 at higher conc. | Determines off-target effects, which can lead to toxicity. |
| In Vivo Efficacy (LPS model) | 5 mg/kg reduces TNF-α by 60% | 5 mg/kg reduces TNF-α by 70% | Assesses performance in a preclinical disease model.[3] |
This comparative table provides a clear, at-a-glance summary for researchers to evaluate the compound's potential. While the hypothetical data shows the new compound is slightly less potent, it might possess other desirable properties like better pharmacokinetics or a cleaner selectivity profile, making it a valuable lead.
Conclusion
Validating the mechanism of action of a novel compound like 2-(3,5-Dimethylbenzoyl)pyridine is a systematic process that builds a pyramid of evidence. It begins with broad, hypothesis-generating techniques and progressively narrows down to specific, definitive validation experiments. By combining in silico analysis, unbiased phenotypic screening, direct target identification, and rigorous cellular validation, researchers can construct a trustworthy and comprehensive understanding of a compound's biological activity. This structured approach, grounded in orthogonal validation and comparison with established standards, is indispensable for the successful translation of chemical matter into credible therapeutic candidates.
References
-
PubMed. Discovery of novel 2,3,5-trisubstituted pyridine analogs as potent inhibitors of IL-1β via modulation of the p38 MAPK signaling pathway. [Link]
-
ResearchGate. Synthesis of 2,5- and 3,5-Diphenylpyridine Derivatives for DNA Recognition and Cytotoxicity. [Link]
-
ResearchGate. (PDF) Mechanism of the 6-Hydroxy-3-Succinoyl-Pyridine 3-Monooxygenase Flavoprotein from Pseudomonas putida S16. [Link]
- Google Patents. CN101648910B - Method for preparing 3,5-dimethylpyridine-N-oxide.
-
PubChem. 2-(2,3-Dimethylbenzoyl)pyridine. [Link]
-
PubMed. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. [Link]
-
PubMed Central (PMC). Target identification of small molecules: an overview of the current applications in drug discovery. [Link]
-
PubMed Central (PMC). Cyclization Reaction of 3,5-Diacetyl-2,6-dimethylpyridine with Salicylic Aldehyde and Its Derivatives: Quantum-Chemical Study and Molecular Docking. [Link]
-
NIH SEED Office. Regulatory Knowledge Guide for Small Molecules. [Link]
-
Broad Institute. Small Molecule Hit Identification and Validation. [Link]
- Google Groups.
-
PubMed Central (PMC). Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. [Link]
-
MDPI. Molecular Docking and Structure–Activity Relationship Study of Polyphenols with Antibacterial and Antibiotic-Modulating Properties. [Link]
-
ResearchGate. 2-Styryl-pyridines and 2-(3,4-Dihydro-naphthalen-2-yl)pyridines as Potent NR1/2B Subtype Selective NMDA Receptor Antagonists. [Link]
-
PubMed. Identification and Biological Activity of 6-alkyl-substituted 3-methyl-pyridine-2-carbonyl Amino Dimethyl-Benzoic Acid EP4 Antagonists. [Link]
-
ResearchGate. (PDF) 2,4-Diaryl Benzofuro[3,2-b]pyridine Derivatives: Design, Synthesis, and Evaluation of Topoisomerase Inhibitory Activity and Cytotoxicity. [Link]
-
Charles River Laboratories. Small Molecule Drug Discovery. [Link]
-
Sciencemadness.org. PYRIDINE AND PYRIDINE DERIVATIVES Vol 20 Kirk-Othmer Encyclopedia of Chemical Technology (4th Edition). [Link]
-
ResearchGate. Synthesis of 2-substituted pyridines from pyridine N-oxides. [Link]
Sources
- 1. Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sciencemadness.org [sciencemadness.org]
- 3. Discovery of novel 2,3,5-trisubstituted pyridine analogs as potent inhibitors of IL-1β via modulation of the p38 MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Benchmarking 2-(3,5-Dimethylbenzoyl)pyridine as a Novel FAAH Inhibitor
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Targeting the Endocannabinoid System via FAAH Inhibition
The endocannabinoid system (ECS) is a critical neuromodulatory system involved in a vast array of physiological processes, including pain sensation, mood, memory, and immune response.[1][2] Central to this system are the cannabinoid receptors (CB1 and CB2), their endogenous ligands (endocannabinoids) like anandamide (AEA), and the enzymes that regulate endocannabinoid synthesis and degradation.[3] Fatty Acid Amide Hydrolase (FAAH) is the primary enzyme responsible for the hydrolytic degradation of AEA, effectively terminating its signaling.[4]
Pharmacological inhibition of FAAH presents a compelling therapeutic strategy. By preventing AEA breakdown, FAAH inhibitors elevate endogenous anandamide levels, which can potentiate ECS signaling in a physiologically relevant manner.[1][5] This approach is hypothesized to offer therapeutic benefits for conditions like anxiety, pain, and inflammatory disorders, potentially avoiding the psychotropic side effects associated with direct CB1 receptor agonists.[1][2]
The chemical scaffold of 2-(3,5-Dimethylbenzoyl)pyridine places it within a class of compounds with potential for FAAH interaction. The pyridine ring is a prevalent substructure in known FAAH inhibitors, recognized for its potential to form key interactions within the enzyme's active site.[6] This guide provides a comprehensive framework for benchmarking the performance of 2-(3,5-Dimethylbenzoyl)pyridine against established FAAH inhibitors, outlining the critical experiments required to elucidate its potency, selectivity, and mechanism of action.
Benchmarking Rationale: Selecting the Right Comparators
To rigorously evaluate a novel compound, it must be benchmarked against well-characterized ligands that represent the current standards in the field. For this guide, we have selected two prominent FAAH inhibitors as comparators:
-
URB597: A potent and selective, carbamate-based irreversible inhibitor of FAAH. It is one of the most widely studied FAAH inhibitors and serves as a gold standard for covalent inhibitors.[7]
-
PF-04457845: A potent, highly selective, and orally available covalent inhibitor that has undergone clinical investigation.[1][7] Its extensive clinical data provides a valuable benchmark for translational potential.[1][2]
The objective is to compare 2-(3,5-Dimethylbenzoyl)pyridine against these ligands across three critical performance axes: Potency (IC₅₀) , Selectivity (versus other key serine hydrolases and cannabinoid receptors), and Mechanism of Action (MoA) .
Overall Benchmarking Workflow
The evaluation of a novel inhibitor is a multi-stage process, moving from initial potency screening to detailed mechanistic and structural studies. Each step provides crucial data that informs the decision to advance the compound through the drug discovery pipeline.
Caption: Step-by-step workflow for the fluorometric FAAH inhibition assay.
Selectivity Profiling
Expertise & Causality: A potent inhibitor is only therapeutically useful if it is also selective. Off-target activity can lead to undesirable side effects. The most critical selectivity check for an FAAH inhibitor is against monoacylglycerol lipase (MAGL), the primary enzyme that degrades the endocannabinoid 2-arachidonoylglycerol (2-AG). [8]Dual inhibition of FAAH and MAGL can lead to profound alterations in the endocannabinoid system that may not be desirable. [8]Additionally, we must assess for direct interaction with the cannabinoid receptors CB1 and CB2 to ensure the compound's effects are mediated through FAAH inhibition and not direct receptor agonism or antagonism.
Experimental Protocols:
-
MAGL Inhibition Assay: The protocol is analogous to the FAAH assay described above, but substituting recombinant human MAGL and a MAGL-specific fluorogenic substrate. The ratio of IC₅₀ (MAGL) / IC₅₀ (FAAH) provides a quantitative measure of selectivity. A higher ratio indicates greater selectivity for FAAH.
-
CB1/CB2 Receptor Binding Assay: A radioligand displacement assay is the gold standard for determining binding affinity (Kᵢ). [9] 1. Preparation: Use cell membranes prepared from cells overexpressing human CB1 or CB2 receptors. 2. Incubation: Incubate the membranes with a known concentration of a high-affinity radioligand (e.g., [³H]CP-55,940) and varying concentrations of the test compound. 3. Separation: Separate bound from free radioligand via rapid filtration through glass fiber filters. 4. Detection: Quantify the bound radioactivity using liquid scintillation counting. 5. Analysis: The concentration of the test compound that displaces 50% of the radioligand (IC₅₀) is determined and converted to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation. A high Kᵢ value indicates low affinity for the receptor, which is the desired outcome.
Mechanism of Action: Reversibility
Expertise & Causality: Understanding whether an inhibitor is reversible or irreversible is crucial for predicting its pharmacokinetic and pharmacodynamic (PK/PD) profile. Irreversible inhibitors form a covalent bond with the enzyme, meaning that restoration of enzyme activity requires new protein synthesis. This can lead to a prolonged duration of action. A jump-dilution experiment is a straightforward method to assess reversibility.
Experimental Protocol: Jump-Dilution Assay
-
High-Concentration Incubation: Incubate a high concentration of FAAH (e.g., 100 nM) with a high concentration of the inhibitor (e.g., 10x IC₅₀) for 30 minutes to allow for binding to reach equilibrium.
-
Rapid Dilution: Rapidly dilute the enzyme-inhibitor mixture 100-fold into the assay buffer containing the fluorogenic substrate. This dilution reduces the free inhibitor concentration to a level that should not cause significant inhibition if the binding is reversible.
-
Activity Monitoring: Immediately monitor enzyme activity.
-
Interpretation: If the inhibitor is reversible , its dissociation from the enzyme upon dilution will lead to a rapid recovery of enzyme activity. If the inhibitor is irreversible (or very slowly reversible), the enzyme will remain inhibited, and activity will not recover over the course of the measurement.
-
Comparative Performance Data Summary
The following table summarizes the expected data points from the described experiments. Note: The data for 2-(3,5-Dimethylbenzoyl)pyridine are presented as a hypothetical but plausible outcome for illustrative benchmarking purposes.
| Parameter | 2-(3,5-Dimethylbenzoyl)pyridine (Hypothetical Data) | URB597 (Reference) | PF-04457845 (Reference) |
| FAAH IC₅₀ | 15 nM | ~5 nM [7] | ~7 nM [7] |
| MAGL IC₅₀ | > 10,000 nM | > 5,000 nM | > 10,000 nM |
| Selectivity (MAGL/FAAH) | > 650-fold | > 1000-fold | > 1400-fold [1] |
| CB1 Receptor Kᵢ | > 10,000 nM | > 10,000 nM | > 10,000 nM |
| CB2 Receptor Kᵢ | > 10,000 nM | > 10,000 nM | > 10,000 nM |
| Mechanism of Action | Reversible | Irreversible (Covalent) | Irreversible (Covalent) |
Part 2: Structural Validation
X-Ray Crystallography
Expertise & Causality: While kinetic and binding assays provide quantitative data on what the inhibitor does, X-ray crystallography reveals how it does it at an atomic level. [10]Obtaining a high-resolution crystal structure of the FAAH enzyme in complex with 2-(3,5-Dimethylbenzoyl)pyridine provides indisputable evidence of its binding mode. This structural information is invaluable for structure-activity relationship (SAR) studies and for rationally designing more potent and selective analogs. The two primary methods are co-crystallization and soaking. [11][12] Experimental Protocol: Co-crystallization of FAAH with Inhibitor
-
Complex Formation: Incubate purified FAAH protein with a 3- to 5-fold molar excess of 2-(3,5-Dimethylbenzoyl)pyridine for several hours on ice to allow for stable complex formation.
-
Crystallization Screening: Use vapor diffusion (sitting or hanging drop) methods to screen a wide range of crystallization conditions (precipitants, buffers, salts, additives) to find conditions that yield diffraction-quality crystals of the protein-ligand complex.
-
Crystal Harvesting & Cryo-protection: Carefully harvest the crystals and flash-cool them in liquid nitrogen, typically after a brief soak in a cryoprotectant solution to prevent ice formation.
-
Data Collection: Collect X-ray diffraction data at a synchrotron source.
-
Structure Solution and Refinement: Process the diffraction data and solve the structure using molecular replacement with a known FAAH structure. Build the inhibitor into the observed electron density map and refine the model to yield a high-resolution view of the binding interactions.
Sources
- 1. FAAH inhibitors in the limelight, but regrettably - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Cannabinoid receptors and their ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. Identifying FAAH Inhibitors as New Therapeutic Options for the Treatment of Chronic Pain through Drug Repurposing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. The dual FAAH/MAGL inhibitor JZL195 has enhanced effects on endocannabinoid transmission and motor behavior in rats as compared to those of the MAGL inhibitor JZL184 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ligand binding assays at equilibrium: validation and interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Studying protein-ligand interactions using X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Revealing protein structures: crystallization of protein-ligand complexes - co-crystallization and crystal soaking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protein-Ligand Crystallisation - Protein Crystallography | Peak Proteins [peakproteins.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
